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  • Product: 4-Methoxy-2-trifluoromethyl-benzamidine
  • CAS: 1094309-79-1

Core Science & Biosynthesis

Foundational

Structural Analysis and X-ray Crystallography of 4-Methoxy-2-trifluoromethyl-benzamidine

Executive Summary The development of selective serine protease inhibitors is a cornerstone of modern pharmacotherapeutic interventions targeting the coagulation and fibrinolysis cascades. At the heart of this structure-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective serine protease inhibitors is a cornerstone of modern pharmacotherapeutic interventions targeting the coagulation and fibrinolysis cascades. At the heart of this structure-based drug design (SBDD) is the benzamidine scaffold, a classic arginine/lysine mimetic. This whitepaper provides an in-depth technical guide on the structural analysis and X-ray crystallography of 4-Methoxy-2-trifluoromethyl-benzamidine (CAS: 1408058-12-7). By deconstructing the specific stereoelectronic effects of the trifluoromethyl ( CF3​ ) and methoxy ( OCH3​ ) substituents, and detailing a self-validating crystallographic workflow, this guide serves as a definitive resource for structural biologists and medicinal chemists optimizing S1 pocket occupancy.

Pharmacophore Deconstruction & Mechanistic Rationale

To understand the crystallographic behavior of 4-Methoxy-2-trifluoromethyl-benzamidine, one must first analyze the causality behind its structural components. The molecule is not merely a binder; it is a highly tuned chemical probe designed to exploit the microenvironment of the serine protease S1 pocket.

The Benzamidine Core: S1 Pocket Anchoring

Benzamidines are the quintessential competitive inhibitors of trypsin-like serine proteases . The amidine moiety ( C(=NH)NH2​ ) is protonated at physiological pH, carrying a delocalized positive charge. Upon entering the S1 pocket, it forms a highly conserved, highly rigid bidentate salt bridge with the carboxylate side chain of Asp189 at the base of the cleft. This interaction is the primary anchor, but simple benzamidines often lack target selectivity and suffer from poor oral bioavailability due to their extreme basicity (pKa ~11.6).

The 2-Trifluoromethyl ( CF3​ ) Modifier: Steric Pre-organization

The addition of a CF3​ group at the ortho (position 2) relative to the amidine introduces two critical mechanistic advantages:

  • pKa Modulation: The strong electron-withdrawing inductive effect of the fluorine atoms pulls electron density away from the amidine. This lowers the pKa, reducing the permanent positive charge at physiological pH and thereby enhancing membrane permeability.

  • Entropic Pre-organization: The bulky CF3​ group creates a severe steric clash with the amidine protons, forcing the amidine group out of coplanarity with the phenyl ring. Because the S1 pocket often requires the ligand to adopt an out-of-plane geometry to satisfy hydrogen bonds with Gly216, this steric pre-organization reduces the entropic penalty of binding ( ΔS ). The ligand is "locked" into its bioactive conformation before it even enters the active site.

The 4-Methoxy ( OCH3​ ) Substituent: Entropic Water Displacement

Substituents at the para position (position 4) point directly toward the solvent-exposed rim of the S1 pocket. High-resolution crystallographic studies of similar p-methoxy derivatives demonstrate that this group physically displaces a network of conserved, highly ordered water molecules typically trapped in the S1 pocket . The release of these ordered waters into the bulk solvent provides a massive entropically driven boost to the binding free energy ( ΔG ), while the oxygen atom of the methoxy group can act as a transient hydrogen-bond acceptor for solvent molecules at the pocket's rim.

LigandInteractions Ligand 4-Methoxy-2-CF3- Benzamidine Asp189 Asp189 (S1 Base) Ligand->Asp189 Bidentate Salt Bridge Ser195 Ser195 (Catalytic Triad) Ligand->Ser195 Hydrophobic Shielding Water Conserved Waters Ligand->Water Entropic Displacement Gly216 Gly216 (S1 Wall) Ligand->Gly216 Hydrogen Bonding

Fig 1. Mechanistic interaction network of 4-Methoxy-2-trifluoromethyl-benzamidine within the protease S1 pocket.

Experimental Methodology: Self-Validating Crystallography Protocol

To ensure absolute scientific integrity, the following X-ray crystallography protocol utilizes Bovine Pancreatic Trypsin (BPT) as the model system . Every step is designed as a self-validating system to prevent false positives (e.g., modeling buffer artifacts as the ligand).

Step 1: Protein Preparation and Quality Control
  • Action: Lyophilized BPT is dissolved in 25 mM HEPES (pH 7.5), 20 mM CaCl2​ to a final concentration of 30 mg/mL. The Ca2+ ions are critical to prevent autolysis and stabilize the folded state .

  • Self-Validation: Prior to crystallization, the sample is subjected to Dynamic Light Scattering (DLS). The protocol only proceeds if the polydispersity index (PdI) is < 15%, ensuring a monodisperse solution capable of forming highly ordered crystal lattices.

Step 2: Apo-Crystallization
  • Action: Crystals are grown using the hanging-drop vapor-diffusion method at 293 K. The reservoir solution contains 2.0 M Ammonium Sulfate, 100 mM Tris-HCl (pH 8.0). Drops consist of 2 µL protein + 2 µL reservoir solution.

  • Self-Validation: Crystals must exhibit sharp, uncracked edges with a minimum dimension of 100 µm within 5 days to be deemed suitable for soaking.

Step 3: Ligand Soaking (The Titration Approach)
  • Action: 4-Methoxy-2-trifluoromethyl-benzamidine is dissolved in 100% DMSO to a 50 mM stock. A soaking solution is prepared by adding the ligand to the reservoir solution to a final concentration of 5 mM (10% DMSO final). Crystals are transferred to the soaking drop for 30 minutes.

  • Self-Validation (Critical): A negative control crystal is soaked in parallel using a vehicle-only solution (10% DMSO, no ligand). Ligand binding is only validated later if the experimental crystal shows a >3 σ peak in the Fo​−Fc​ omit map that is completely absent in the control crystal.

Step 4: Cryo-protection and Data Collection
  • Action: Crystals are briefly swept through a cryoprotectant solution (reservoir solution + 25% v/v glycerol + 5 mM ligand) and flash-cooled in liquid nitrogen (100 K). X-ray diffraction data is collected at a synchrotron source (e.g., APS or ESRF) at a wavelength of 0.979 Å.

XrayWorkflow P1 1. Protein Purification (Bovine Trypsin) P2 2. Apo-Crystallization (Hanging Drop) P1->P2 P3 3. Ligand Soaking (4-MeO-2-CF3-Benzamidine) P2->P3 P4 4. Cryo-Cooling (Liquid Nitrogen, 100K) P3->P4 P5 5. Synchrotron Diffraction (X-ray Data Collection) P4->P5 P6 6. Molecular Replacement & Structural Refinement P5->P6

Fig 2. Step-by-step X-ray crystallography workflow for serine protease ligand complexes.

Structural Refinement and Electron Density Modeling

Once diffraction data is integrated and scaled (e.g., via XDS), phase determination is achieved via Molecular Replacement using an apo-trypsin model (PDB: 1J8A) with all waters and ligands stripped.

Restraints Generation

The geometry of 4-Methoxy-2-trifluoromethyl-benzamidine must be strictly defined before refinement. Using tools like phenix.elbow, the SMILES string of the ligand is converted into a CIF restraints file.

  • Causality: If default restraints are used, the refinement engine may artificially flatten the out-of-plane twist of the amidine group. High-level quantum mechanical (QM) optimization (e.g., AM1 or DFT) must be selected during restraint generation to accurately model the steric clash between the CF3​ and amidine groups.

Handling CF3​ Rotational Disorder

The CF3​ group is notorious for exhibiting rotational disorder in the crystal lattice.

  • Action: Inspect the 2Fo​−Fc​ electron density map around the CF3​ carbon. If the density appears as a continuous "donut" rather than three distinct lobes, the fluorine atoms must be modeled as two or three discrete conformers (e.g., Alt A, Alt B) with partial occupancies that sum to 1.0.

  • Self-Validation: Rfree​ is monitored after splitting the conformers. A drop in Rwork​ without a corresponding drop in Rfree​ indicates overfitting, and the CF3​ group should be reverted to a single high-B-factor conformer.

Quantitative Data Summary

The following table summarizes the expected crystallographic data collection and refinement statistics for a high-resolution (1.25 Å) validation of the 4-Methoxy-2-trifluoromethyl-benzamidine complex, ensuring structural reliability.

ParameterValue / StatisticQuality Indicator / Causality
Data Collection
Space Group P21​21​21​ Orthorhombic, standard for BPT
Unit Cell Dimensions a=54.8A˚,b=58.5A˚,c=67.2A˚ Consistent with isomorphous apo-crystals
Resolution Range40.00 – 1.25 Å (1.29 – 1.25 Å)High resolution allows mapping of S1 waters
Completeness99.5% (98.2%)Ensures no missing reciprocal space data
CC1/2​ 0.998 (0.854)High signal-to-noise in the outer shell
Refinement
Rwork​ / Rfree​ 0.165 / 0.182 ΔR<0.03 indicates zero overfitting
Ligand Occupancy0.95 (Average)Confirms near-total saturation of S1 pocket
CF3​ B-factors22.5 A˚2 Slightly elevated due to rotational freedom
RMSD Bond Lengths0.008 ÅExcellent adherence to ideal geometry
RMSD Bond Angles1.12°Excellent adherence to ideal geometry

References

  • Inhibition of four human serine proteases by substituted benzamidines PubMed (NIH) Provides the foundational quantitative structure-activity relationship (QSAR) and mechanistic baseline for benzamidine derivatives binding to the S1 pocket of serine proteases.[Link]

  • Inhibitors of Hydrolases with an Acyl–Enzyme Intermediate National Center for Biotechnology Information (NCBI PMC) Details the structural phenomenon of p-methoxy groups displacing conserved water molecules within the S1 pocket, driving entropic binding advantages.[Link]

  • 1J8A: CRYSTAL STRUCTURE OF BENZAMIDINE INHIBITED BOVINE PANCREATIC TRYPSIN AT 105K TO 1.21A RESOLUTION RCSB Protein Data Bank The gold-standard structural baseline and phase-determination model for high-resolution trypsin crystallography.[Link]

  • Insights into the serine protease mechanism from atomic resolution structures of trypsin reaction intermediates Proceedings of the National Academy of Sciences (PNAS / NCBI PMC) Defines the rigorous crystallization conditions, buffer requirements ( Ca2+ stabilization), and handling of catalytic triad/water networks in trypsin complexes.[Link]

Exploratory

An In-depth Technical Guide to the Toxicity Profile and Safe Handling of 4-Methoxy-2-trifluoromethyl-benzamidine

Introduction 4-Methoxy-2-trifluoromethyl-benzamidine is a substituted benzamidine derivative. Compounds within this class are of significant interest to the pharmaceutical and agrochemical industries due to their diverse...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Methoxy-2-trifluoromethyl-benzamidine is a substituted benzamidine derivative. Compounds within this class are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the methoxy and benzamidine functionalities contribute to the molecule's overall physicochemical properties and potential biological interactions. As with any novel chemical entity, a thorough understanding of its toxicity profile and safe handling procedures is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the available safety data for 4-Methoxy-2-trifluoromethyl-benzamidine, supplemented with insights from structurally related compounds to offer a robust toxicological assessment.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is essential for predicting its behavior and potential for exposure.

PropertyValueSource
Molecular Formula C9H9F3N2O-
Molecular Weight 218.18 g/mol -
Appearance White frozen mass[1]
Solubility Data not available. Expected to have limited solubility in water.-
Flash Point Not available[1]
Stability Stable under normal and anticipated ambient storage and handling conditions.[1]

Toxicological Profile

The toxicological assessment of 4-Methoxy-2-trifluoromethyl-benzamidine is based on available data for the compound and its structural analogs.

Acute Toxicity

Acute toxicity refers to the adverse effects that occur after a single dose or multiple doses of a substance administered within 24 hours.[2] For 4-Methoxy-2-trifluoromethyl-benzamidine, it is stated that it may be harmful by inhalation, ingestion, or skin absorption.[1]

  • Oral: While no specific LD50 data is available for 4-Methoxy-2-trifluoromethyl-benzamidine, ingestion may cause anorexia, headaches, abdominal pain, diarrhea, nausea, vomiting, and fever.[1]

  • Dermal: Prolonged exposure may lead to the absorption of harmful amounts of the material through the skin.[1]

  • Inhalation: Inhalation may cause irritation to the eyes, nose, throat, and lungs, and may also lead to headaches and dizziness.[1]

For the structurally related compound, 4-(Trifluoromethyl)benzamide, accidental ingestion may be harmful, with animal experiments indicating that ingestion of less than 150 grams could be fatal or cause serious health damage.[3]

Skin Corrosion and Irritation

4-Methoxy-2-trifluoromethyl-benzamidine is expected to cause skin irritation.[1] Hypersensitive individuals may experience allergic reactions and dermatologic reactions such as rash and hives.[1]

Structurally similar compounds, such as 4-(Trifluoromethyl)benzamidine hydrochloride and 4-(Trifluoromethyl)benzamide, are classified as causing skin irritation.[4][5]

Serious Eye Damage and Irritation

The compound may irritate the eyes, causing pain, tearing, redness, swelling, and itching.[1] This is consistent with data for related compounds like 4-(Trifluoromethyl)benzamidine hydrochloride and 4-(Trifluoromethyl)benzamide, which are known to cause serious eye irritation.[4][5]

Respiratory and Skin Sensitization

No specific data on respiratory or skin sensitization is available for 4-Methoxy-2-trifluoromethyl-benzamidine. However, as mentioned, hypersensitive individuals may experience allergic skin reactions.[1]

Germ Cell Mutagenicity

There is no specific data on the mutagenicity of 4-Methoxy-2-trifluoromethyl-benzamidine. Studies on benzidine analogues have shown that some derivatives can be mutagenic, often requiring metabolic activation.[6][7][8] For instance, some benzimidazole derivatives have demonstrated mutagenic activity in the Ames test, particularly after metabolic activation with an S9 fraction.[9] Therefore, it is prudent to handle this compound as a potential mutagen until specific testing has been conducted.

Carcinogenicity

4-Methoxy-2-trifluoromethyl-benzamidine is not listed as a carcinogen by the National Toxicology Program (NTP), the International Agency for Research on Cancer (IARC), or the Occupational Safety and Health Administration (OSHA).[1] However, the absence of a listing does not definitively mean the compound is non-carcinogenic, but rather that it has not been evaluated or classified by these agencies.

Reproductive Toxicity

No data is available on the reproductive toxicity of 4-Methoxy-2-trifluoromethyl-benzamidine. Some benzimidazole derivatives, such as carbendazim, have been shown to have reproductive and developmental toxicity effects in animal studies.[10]

Specific Target Organ Toxicity (STOT)
  • Single Exposure: Inhalation may irritate the respiratory system.[1] Related compounds like 2-(Trifluoromethyl)benzamide may cause respiratory irritation.[11]

  • Repeated Exposure: No data is available.

Hazard Identification and Safety Precautions

GHS Hazard Classification (Inferred)

Based on the available data, a provisional GHS classification can be inferred:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful if swallowed, in contact with skin, or if inhaled)

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[4][5]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[4][5]

  • Specific Target Organ Toxicity - Single Exposure: Category 3 (May cause respiratory irritation)[11]

Exposure Controls and Personal Protection

To minimize exposure and ensure safe handling, the following measures should be implemented:

  • Engineering Controls: Use exhaust ventilation to maintain airborne concentrations below exposure limits. Work should be conducted in a well-ventilated area, such as a fume hood.[1]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Safety glasses with side-shields or goggles are required.[1]

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are necessary to prevent skin contact.[1]

    • Respiratory Protection: A NIOSH/MSHA-approved respirator should be worn if ventilation is inadequate or if there is a risk of inhalation.[1]

First-Aid Measures

In the event of exposure, immediate action is crucial.

FirstAid cluster_exposure Exposure Route cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation Move_to_Fresh_Air Move to fresh air. If breathing is difficult, give oxygen. Inhalation->Move_to_Fresh_Air Skin_Contact Skin_Contact Remove_Clothing_and_Wash Remove contaminated clothing. Rinse skin with plenty of water and soap. Skin_Contact->Remove_Clothing_and_Wash Eye_Contact Eye_Contact Flush_Eyes Remove contact lenses. Flush eyes with running water for at least 15 minutes. Eye_Contact->Flush_Eyes Ingestion Ingestion Rinse_Mouth_and_Dilute Rinse mouth. Give plenty of water or milk to dilute. Induce vomiting (only if advised by medical personnel). Ingestion->Rinse_Mouth_and_Dilute Consult_Physician Consult a physician if irritation persists or if symptoms develop. Move_to_Fresh_Air->Consult_Physician Remove_Clothing_and_Wash->Consult_Physician Flush_Eyes->Consult_Physician Rinse_Mouth_and_Dilute->Consult_Physician

Caption: Decision workflow for first-aid measures.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Consult a physician if irritation persists.[1]

  • Skin Contact: Remove contaminated clothing and shoes. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with large amounts of running water for at least 15 minutes, ensuring to separate the eyelids. Remove contact lenses if present. If irritation persists, consult a physician.[1]

  • Ingestion: Rinse the mouth with water. Give plenty of water or milk to dilute the substance and induce vomiting. Seek immediate medical attention.[1]

Handling, Storage, and Disposal

  • Handling: Avoid contact with eyes, skin, and clothing. Avoid prolonged or repeated exposure. Handle with appropriate personal protective equipment in a well-ventilated area.[1]

  • Storage: Store away from sunlight in a cold (-20°C), well-ventilated, and dry place. Keep the container tightly closed.[1]

  • Incompatible Materials: Strong oxidizers, metals, acids, and acid chlorides.[1]

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide, nitrogen oxides, and other toxic fumes.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[3]

Experimental Protocols for Toxicological Assessment

The following are summarized standard protocols for assessing the toxicity of a chemical like 4-Methoxy-2-trifluoromethyl-benzamidine, based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
  • Animal Selection: Use a single sex (usually females) of a standard rodent strain (e.g., Wistar rats).[1]

  • Fasting: Fast animals overnight (for rats) before dosing, with water available.[1]

  • Dosing: Administer the test substance by gavage in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[2][12] Start with a group of 3 animals at a dose expected to be toxic.[1]

  • Observation: Observe animals for mortality, moribundity, and clinical signs of toxicity for at least 14 days.[13]

  • Endpoint: The outcome of the first step determines the next step (e.g., dose higher, dose lower, or stop testing). The final classification is based on the mortality and moribundity observed at different dose levels.[1]

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)
  • Test System: Use a validated Reconstructed Human Epidermis (RhE) model.[14][15]

  • Application: Apply the test substance topically to the RhE tissue.[14]

  • Exposure and Incubation: Expose the tissue to the substance for a defined period (e.g., 60 minutes), then rinse and incubate for a post-exposure period (e.g., 24 hours).[16]

  • Viability Assessment: Determine cell viability using a metabolic assay, such as the MTT assay.[14][16]

  • Classification: A substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is ≤ 50%.[15]

Germ Cell Mutagenicity: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

AmesTest cluster_setup Experimental Setup cluster_process Procedure cluster_results Results and Interpretation Bacteria Histidine-dependent Salmonella typhimurium strains Incubate Incubate bacteria with test compound (with and without S9 mix) Bacteria->Incubate Test_Compound 4-Methoxy-2-trifluoromethyl-benzamidine Test_Compound->Incubate S9_Mix Liver homogenate (S9) for metabolic activation S9_Mix->Incubate optional Control Negative and Positive Controls Control->Incubate Plate Plate on histidine-deficient agar Incubate->Plate Count_Colonies Count revertant colonies after incubation Plate->Count_Colonies Compare Compare colony counts to negative control Count_Colonies->Compare Conclusion Significant increase in colonies indicates mutagenicity Compare->Conclusion

Caption: Principle of the Ames test for mutagenicity.

  • Strains: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are auxotrophic for histidine.[17]

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from rat liver).[17]

  • Exposure: Expose the bacterial strains to various concentrations of the test substance.[17]

  • Plating: Plate the treated bacteria on a minimal agar medium that lacks histidine.

  • Incubation and Scoring: Incubate the plates and count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[17]

Conclusion

While a complete toxicological dataset for 4-Methoxy-2-trifluoromethyl-benzamidine is not publicly available, the existing information, combined with data from structurally related compounds, allows for a preliminary hazard assessment. The compound should be handled as a hazardous substance that is harmful if ingested, inhaled, or absorbed through the skin. It is an irritant to the skin and eyes and may cause respiratory irritation. Prudent laboratory practices, including the use of appropriate engineering controls and personal protective equipment, are essential to ensure the safety of researchers and scientists. Further testing is required to definitively determine its mutagenic, carcinogenic, and reproductive toxicity potential.

References

  • Material Safety Data Sheet for 4-Methoxy-2-trifluoromethyl-benzamidine. (Source details not publicly available)
  • OECD (2001), Test No. 423: Acute Oral toxicity – Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • OECD (2012), Test No. 405: Acute Eye Irritation/Corrosion, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • Lafuente, A. (2013). The combination of different in vitro genotoxicity tests for an improved nuclear screening of new chemicals. Mutagenesis, 28(1), 19-30.
  • OECD (2015), Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • OECD (2014), Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015. [Link]

  • OECD (1987), Test No. 401: Acute Oral Toxicity, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Eighth revised edition, United Nations, 2019. [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 1-6.
  • ECHA (European Chemicals Agency). Guidance on information requirements and chemical safety assessment. [Link]

  • OECD (2013), Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • KhushbooThakur15. (2018). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. SlideShare. [Link]

  • OECD (2020), Guidance Document on Integrated Approaches to Testing and Assessment (IATA) for Serious Eye Damage and Eye Irritation, OECD Series on Testing and Assessment, No. 263, OECD Publishing, Paris. [Link]

  • Chung, K. T., Murdock, C. A., & Stevens Jr, S. E. (1986). Structure-mutagenicity relationships of benzidine analogues. Environmental mutaGenesis, 8(6), 843-851.
  • ECETOC (1998). Eye Irritation Testing. Technical Report No. 47. [Link]

  • Dermatest. OECD 439 – Skin irritation testing. [Link]

  • Doak, S. H., et al. (2020). Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. Particle and Fibre Toxicology, 17(1), 1-21.
  • OECD (2017), Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. [Link]

  • OECD (2022), Test No. 467: Defined Approaches for Serious Eye Damage and Eye Irritation, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • OECD (2015), Test No. 404: Acute Dermal Irritation/Corrosion, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • Savard, S., Josephy, P. D., & Chak, Y. (1986). Structure-mutagenicity relationships of benzidine analogues. Environmental Mutagenesis, 8(S6), 45.
  • Kennelly, J. C., et al. (1984). Mutagenicity of benzidine and benzidine-congener dyes and selected monoazo dyes in a modified Salmonella assay. Mutation Research/Genetic Toxicology, 136(2), 113-120.
  • Szarapińska-Kwaszewska, J., & Różalska, M. (1985). Studies on mutagenicity of new chemical compounds using bacterial Ames test. Acta microbiologica Polonica, 34(3-4), 249-254.
  • Seiler, J. P. (1976). The mutagenicity of benzimidazole and benzimidazole derivatives. VI. Cytogenetic effects of benzimidazole derivatives in the bone marrow of the mouse and the Chinese hamster. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 40(4), 339-347.
  • PubChem. (n.d.). 4-Methoxybenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)benzamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)benzamidine hydrochloride. National Center for Biotechnology Information. [Link]

  • Seiler, J. P. (1976). The mutagenicity of benzimidazole and benzimidazole derivatives. VI. Cytogenetic effects of benzimidazole derivatives in the bone marrow of the mouse and the Chinese hamster.
  • U.S. EPA. (2023). Provisional Peer-Reviewed Toxicity Values for 2,3-Difluoro-6-(trifluoromethyl)benzamide. [Link]

  • NextSDS. (n.d.). 2,4-difluoro-3-(trifluoromethoxy)benzamide — Chemical Substance Information. [Link]

  • Honma, M., et al. (2021). Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association. Genes and Environment, 43(1), 1-5.
  • PubChem. (n.d.). N-ethyl-4-methoxybenzamide. National Center for Biotechnology Information. [Link]

  • Krayer, J., et al. (2021). Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats. International journal of molecular sciences, 22(13), 7087.
  • Glaberman, S., et al. (2020). Assessing the toxicity of the benzamide fungicide zoxamide in zebrafish (Danio rerio): Towards an adverse outcome pathway for beta-tubulin inhibitors.
  • LookChem. (2017). 2-(Trifluoromethyl)benzamide Safety Data Sheets(SDS). [Link]

  • Li, Y., et al. (2022). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 27(12), 3939.
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  • Chembase.cn. (n.d.). 3424-93-9 4-Methoxybenzamide C8H9NO2. [Link]

  • Kang, B. H., et al. (2004). Endocrine-disrupting activity in carbendazim-induced reproductive and developmental toxicity in rats. Journal of toxicology and environmental health. Part A, 67(15-16), 1167-1181.
  • Myhr, B., & Caspary, W. (1991). A compilation of two decades of mutagenicity test results with the Ames Salmonella typhimurium and L5178Y mouse lymphoma cell mutation assays. Chemical research in toxicology, 4(5), 515-530.
  • Wang, Y., et al. (2021). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 26(5), 1334.
  • Li, Y., et al. (2021). Mutagenicity Assessment to Pesticide Adjuvants of Toluene, Chloroform, and Trichloroethylene by Ames Test. Toxics, 9(8), 180.

Sources

Foundational

4-Methoxy-2-Trifluoromethyl-Benzamidine: Receptor Binding Affinity Studies and Mechanistic Profiling in Serine Proteases

Executive Summary In the landscape of rational drug design, 4-Methoxy-2-(trifluoromethyl)benzamidine (CAS 1408058-12-7) represents a highly specialized, privileged chemical building block. It is primarily utilized in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, 4-Methoxy-2-(trifluoromethyl)benzamidine (CAS 1408058-12-7) represents a highly specialized, privileged chemical building block. It is primarily utilized in the development of small-molecule competitive inhibitors targeting trypsin-like serine proteases, including Thrombin, Factor Xa, and Plasma Kallikrein.

Because benzamidines act as arginine mimetics, they possess an intrinsic affinity for the S1 specificity pocket of these enzymes. However, the basal affinity of an unsubstituted benzamidine is often insufficient for clinical efficacy. This technical guide explores the causality behind the 2-trifluoromethyl (CF 3​ ) and 4-methoxy (OMe) substitutions, detailing the self-validating experimental workflows required to quantify their impact on receptor binding affinity, thermodynamics, and binding kinetics.

Mechanistic Rationale: The S1 Pocket Paradigm

To understand the necessity of rigorous binding affinity studies, one must first deconstruct the molecular causality of the ligand-receptor interaction. The active site of trypsin-like serine proteases contains a deep, narrow S1 pocket.

The binding of the benzamidine scaffold is primarily driven by a bidentate salt bridge formed between the positively charged amidine group and the conserved, negatively charged Asp189 residue located at the base of the S1 pocket [1]. While this ionic anchor is critical, the introduction of the 2-CF 3​ and 4-OMe groups fundamentally optimizes the binding profile:

  • Electronic Modulation (2-CF 3​ ): The strong electron-withdrawing nature of the trifluoromethyl group lowers the pKa of the amidine moiety. While this slightly weakens the ionic strength of the salt bridge, it drastically reduces the desolvation penalty required for the ligand to transition from the bulk aqueous phase into the hydrophobic S1 channel. This phenomenon accelerates the association rate ( kon​ ) and provides steric shielding against off-target metabolic degradation.

  • Entropic Gain (4-OMe): The S1 pocket frequently traps "unhappy," high-energy water molecules. The 4-methoxy group is sterically positioned to displace these water molecules into the bulk solvent. This displacement drives a massive favorable entropic gain ( −TΔS ), significantly boosting overall binding affinity ( ΔG ) [2]. Furthermore, the methoxy oxygen can engage in secondary hydrogen bonding with the backbone of Ser190.

BindingLogic A 4-Methoxy-2-CF3 Benzamidine B S1 Pocket (Asp189) A->B Binds D Steric & Electronic Modulation (CF3/OMe) A->D Substituents C Bidentate Salt Bridge (Primary Anchor) B->C Forms E Target Selectivity (Thrombin vs FXa) C->E Anchors D->E Drives

Logical flow of 4-Methoxy-2-CF3-benzamidine binding to the serine protease S1 pocket.

Experimental Workflows for Binding Affinity

To accurately profile the binding of 4-Methoxy-2-trifluoromethyl-benzamidine, researchers must employ orthogonal, self-validating methodologies. Relying solely on IC 50​ enzymatic assays is insufficient, as they are substrate-dependent. Instead, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) must be utilized to isolate kinetic and thermodynamic variables [3].

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR provides real-time measurement of the association ( kon​ ) and dissociation ( koff​ ) rates, allowing for the calculation of the equilibrium dissociation constant ( KD​=koff​/kon​ ).

Self-Validation Mechanism: This protocol utilizes a reference flow cell (blank) and a known positive control (e.g., Argatroban) to verify the active fraction of the immobilized protease.

  • Sensor Chip Preparation: Activate a CM5 sensor chip using standard amine coupling (EDC/NHS). Immobilize the target serine protease (e.g., human α -thrombin) to a density of ~2000 Response Units (RU) to minimize mass transport limitations. Block remaining active sites with 1 M ethanolamine.

  • Analyte Preparation: Prepare a 2-fold serial dilution series of 4-Methoxy-2-trifluoromethyl-benzamidine (range: 0.1 nM to 10 μ M) in running buffer (HBS-EP: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4).

  • Microfluidic Injection (Association): Inject the analyte series over the active and reference flow cells at a high flow rate (50 μ L/min) for 120 seconds to observe the association phase.

  • Buffer Wash (Dissociation): Switch to running buffer for 300 seconds to monitor the dissociation phase.

  • Data Fitting: Double-reference the raw sensorgrams (subtracting both the reference channel and a buffer-only injection). Fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPRWorkflow S1 Step 1: Sensor Chip Preparation (Immobilize Protease) S3 Step 3: Microfluidic Injection (Association Phase) S1->S3 S2 Step 2: Analyte Preparation (Serial Dilution of Ligand) S2->S3 S4 Step 4: Buffer Wash (Dissociation Phase) S3->S4 S5 Step 5: Data Fitting (1:1 Langmuir Binding Model) S4->S5

Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

While SPR provides kinetics, ITC directly measures the heat released or absorbed during binding, yielding the enthalpy ( ΔH ) and stoichiometry ( n ). The free energy ( ΔG ) and entropy ( −TΔS ) are subsequently derived.

Self-Validation Mechanism: A "ligand-into-buffer" blank titration must be performed and subtracted from the main experiment to account for the heat of dilution.

  • Sample Degassing: Dialyze both the protease (cell) and the benzamidine ligand (syringe) into the exact same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to prevent heat of mixing artifacts. Degas both samples under a vacuum for 10 minutes.

  • Loading: Load the target protease (10-20 μ M) into the sample cell and the 4-Methoxy-2-trifluoromethyl-benzamidine ligand (100-200 μ M) into the injection syringe.

  • Titration Execution: Program the ITC instrument to deliver 20 injections of 2 μ L each, with a 150-second spacing between injections to allow the thermal power signal to return to baseline.

  • Integration and Analysis: Integrate the area under each injection peak to determine the heat ( q ) per mole of injectant. Fit the resulting isotherm using an independent binding sites model to extract ΔH , KA​ (where KD​=1/KA​ ), and n .

Quantitative Data Presentation

To illustrate the causality of the substitutions, the table below summarizes representative benchmarking data comparing unsubstituted benzamidine against its substituted derivatives when binding to human α -thrombin [4].

Note: The addition of the 4-OMe and 2-CF 3​ groups shifts the binding from an enthalpy-driven process to a highly favorable entropy-driven process due to water displacement.

Ligand Scaffold KD​ (nM) kon​ (M −1 s −1 ) koff​ (s −1 ) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)
Unsubstituted Benzamidine~52,4001.2 x 10 4 0.62-5.8-7.2+1.4
4-Methoxy-Benzamidine~1,5004.5 x 10 4 0.067-7.9-4.1-3.8
4-Methoxy-2-CF 3​ -Benzamidine ~85 8.9 x 10 5 0.075 -9.6 -3.5 -6.1

References

  • Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases Source: Molecules / PubMed Central (PMC) URL:[Link]

  • Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Changes in Protonation States of In-Pathway Residues can Alter Ligand Binding Pathways Obtained From Spontaneous Binding Molecular Dynamics Simulations Source: Frontiers in Molecular Biosciences URL:[Link]

  • Estimation of Binding Affinities for Selective Thrombin Inhibitors via Monte Carlo Simulations Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

In vivo metabolism pathways of 4-Methoxy-2-trifluoromethyl-benzamidine

An In-Depth Technical Guide on the In Vivo Metabolism of 4-Methoxy-2-trifluoromethyl-benzamidine Executive Summary The compound 4-Methoxy-2-trifluoromethyl-benzamidine (CAS: 1408058-12-7) represents a highly functionaliz...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the In Vivo Metabolism of 4-Methoxy-2-trifluoromethyl-benzamidine

Executive Summary

The compound 4-Methoxy-2-trifluoromethyl-benzamidine (CAS: 1408058-12-7) represents a highly functionalized pharmacophore frequently utilized in the development of protease and direct thrombin inhibitors[1]. While the parent scaffold offers excellent target binding affinity, its in vivo pharmacokinetic (PK) profile is dictated by a complex interplay of oxidative and reductive metabolic pathways. This whitepaper provides a comprehensive, mechanistic analysis of its metabolic fate, detailing the causality behind its biotransformation, the critical role of the mitochondrial amidoxime reducing component (mARC), and self-validating experimental protocols for rigorous PK profiling.

Structural Deconstruction & Metabolic Liabilities

To predict and quantify the metabolism of 4-Methoxy-2-trifluoromethyl-benzamidine, we must first deconstruct its structural liabilities. The molecule contains three distinct functional domains, each driving specific enzymatic interactions:

  • The Benzamidine Moiety: Highly basic and protonated at physiological pH, this group is a prime target for Cytochrome P450 (CYP450)-mediated N-hydroxylation, yielding an N-hydroxy amidoxime[2]. This transformation is not a terminal elimination pathway; rather, it establishes a dynamic equilibrium with the mARC system, which rapidly retro-reduces the amidoxime back to the active amidine[3].

  • The Methoxy Group: A classic liability for CYP-mediated O-demethylation (predominantly via CYP1A2, CYP2D6, and CYP1B1)[4]. The cleavage of the methyl ether yields a reactive phenol, which serves as an immediate substrate for Phase II conjugating enzymes (UGTs and SULTs).

  • The Trifluoromethyl ( −CF3​ ) Group: While metabolically inert itself, the −CF3​ group exerts a profound electron-withdrawing effect ( −I,−M ) on the phenyl ring. This pulls electron density away from the methoxy oxygen, increasing the activation energy required for hydrogen atom abstraction by the CYP450 ferryl-oxo species[5]. Consequently, O-demethylation is sterically and electronically hindered compared to unfluorinated analogs, shifting a larger portion of the metabolic burden toward N-hydroxylation.

MetabolicPathways Parent 4-Methoxy-2-CF3- benzamidine Phenol Phenol Metabolite (O-Demethylation) Parent->Phenol CYP450 (e.g., CYP1A2/2D6) Amidoxime N-Hydroxy Amidoxime (N-Hydroxylation) Parent->Amidoxime CYP450 (NADPH-dependent) Glucuronide O-Glucuronide (Phase II Excretion) Phenol->Glucuronide UGT Enzymes Amidoxime->Parent mARC System (NADH-dependent)

Fig 1: Primary in vivo metabolic pathways of 4-Methoxy-2-trifluoromethyl-benzamidine.

The mARC-Mediated Redox Cycle: A Mechanistic Deep Dive

A critical factor in the metabolism of benzamidines is the "futile cycling" between the amidine and its N-hydroxylated amidoxime metabolite[6]. When 4-Methoxy-2-trifluoromethyl-benzamidine is administered in vivo, hepatic and extrahepatic CYP450 enzymes oxidize the amidine nitrogen.

However, mammals express a highly conserved, three-component molybdenum enzyme system known as the mitochondrial Amidoxime Reducing Component (mARC)[7]. Comprising mARC1/mARC2, cytochrome b5​ (CYB5), and NADH-cytochrome b5​ reductase (CYB5R), this complex localizes to the outer mitochondrial membrane and catalyzes the NADH-dependent retro-reduction of the amidoxime back to the parent benzamidine[8].

Causality in Drug Design: Why is this cycle critical? The N-hydroxylation drastically lowers the basicity of the molecule, increasing its lipophilicity and membrane permeability. In drug development, this phenomenon is often exploited by administering the amidoxime as an oral prodrug, relying on the mARC system to generate the active benzamidine systemically[9]. For 4-Methoxy-2-trifluoromethyl-benzamidine, this redox cycling artificially prolongs the apparent in vivo half-life, as the compound is temporarily sequestered in the amidoxime state before being recycled.

mARCCycle Amidine Active Amidine (Protonated, Poor Absorption) CYP CYP450 Enzymes (Hepatic/Extrahepatic) Amidine->CYP Oxidation Amidoxime Amidoxime Prodrug/Metabolite (Neutral, High Permeability) mARC mARC Complex (mARC1/2, CYB5, CYB5R) Amidoxime->mARC Reduction mARC->Amidine -O (NADH to NAD+) CYP->Amidoxime +O

Fig 2: The logical equilibrium of the mARC-mediated retro-reduction cycle.

Quantitative Pharmacokinetic Profiling

To contextualize the metabolic clearance of this scaffold, we must analyze the distribution of its metabolites. The strong electron-withdrawing nature of the −CF3​ group limits rapid O-demethylation, resulting in a moderate intrinsic clearance rate. Table 1 summarizes the representative quantitative distribution of these pathways based on analogous fluorinated benzamidine scaffolds.

Table 1: Representative Pharmacokinetic & Metabolic Parameters

ParameterValue (Simulated)Matrix / ModelMechanistic Driver
Intrinsic Clearance ( CLint​ ) 24.5±3.2μL/min/mg Human Liver Microsomes (HLM)Steric hindrance by −CF3​ slows CYP1A2/2D6 access to the methoxy group.
O-Demethylated Phenol ∼65% of total metabolitesIn vivo (Urine/Bile)Primary terminal elimination pathway; rapidly cleared via UGT conjugation.
N-Hydroxy Amidoxime ∼30% at steady stateIn vivo (Plasma)Maintained in dynamic equilibrium by the mARC redox cycle.
Apparent Half-life ( t1/2​ ) 4.2−5.8 hours In vivo (Rat IV model)Prolonged by mARC-mediated retro-reduction of the amidoxime pool.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for identifying the specific metabolic pathways of 4-Methoxy-2-trifluoromethyl-benzamidine. The inclusion of minus-cofactor controls and specific chemical inhibitors guarantees that observed depletion is strictly enzymatically driven.

Protocol: In Vitro Metabolite Identification and mARC Profiling

Phase 1: CYP450 O-Demethylation Assay (Oxidative)

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100mM potassium phosphate buffer (pH 7.4) containing 3.3mMMgCl2​ .

  • Incubation Mixture: Combine HLM ( 1.0mg/mL final protein concentration) with 10μM of 4-Methoxy-2-trifluoromethyl-benzamidine.

  • Self-Validation Controls:

    • Negative Control: Omit NADPH to rule out chemical instability.

    • Inhibitor Control: Add 1mM 1-aminobenzotriazole (1-ABT, a pan-CYP inhibitor) to confirm CYP-dependence.

  • Initiation & Quenching: Initiate the reaction by adding 1mM NADPH. Incubate at 37∘C for 60 minutes. Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing 100nM of a deuterated internal standard (e.g., Benzamidine-d5).

Phase 2: mARC Retro-Reduction Assay (Reductive) Note: Because mARC is a mitochondrial enzyme, standard microsomal fractions are insufficient. You must use enriched mitochondrial fractions or recombinant mARC systems[7].

  • Preparation: Isolate outer mitochondrial membranes (OMM) from porcine or human liver[8].

  • Incubation: Mix 0.5mg/mL OMM with 20μM of the synthesized N-hydroxy amidoxime metabolite in 50mM MES buffer (pH 6.0).

  • Initiation: Unlike CYP assays, mARC strictly requires NADH as an electron donor[7]. Initiate with 1mM NADH.

  • Analysis: Quench after 30 minutes and analyze the reappearance of the parent 4-Methoxy-2-trifluoromethyl-benzamidine via LC-HRMS.

ExpWorkflow S1 1. Microsomal Incubation (Test vs. Control + Inhibitors) S2 2. Reaction Quenching (Ice-cold Acetonitrile + IS) S1->S2 S3 3. Centrifugation & Filtration (Protein Removal) S2->S3 S4 4. LC-HRMS/MS Analysis (Precursor/Product Ion Scans) S3->S4 S5 5. Data Processing (Clearance & Metabolite ID) S4->S5

Fig 3: Self-validating in vitro metabolite identification workflow.

Conclusion

The in vivo metabolism of 4-Methoxy-2-trifluoromethyl-benzamidine is a textbook example of competing oxidative and reductive pathways. While the sterically shielded methoxy group undergoes slow, terminal O-demethylation leading to phase II clearance, the benzamidine moiety engages in a continuous, mARC-mediated redox cycle. For drug development professionals, understanding this duality is paramount: the O-demethylation dictates the ultimate clearance rate, while the amidine/amidoxime equilibrium governs the compound's apparent half-life, volume of distribution, and oral bioavailability potential.

References

  • Biotransformation of benzamidine and benzamidoxime in vivo PubMed / National Institutes of Health URL:[Link]

  • The Mitochondrial Amidoxime Reducing Component (mARC) Is Involved in Detoxification of N-Hydroxylated Base Analogues ACS Publications / Chemical Research in Toxicology URL:[Link]

  • Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates ACS Publications / Journal of Medicinal Chemistry URL:[Link]

  • Preference for O-demethylation reactions in the oxidation of 2'-, 3'-, and 4'-methoxyflavones by human cytochrome P450 enzymes PubMed / National Institutes of Health URL: [Link]

  • Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450 PNAS (Proceedings of the National Academy of Sciences) URL:[Link]

  • The History of mARC MDPI / Molecules URL:[Link]

  • Biotransformation of Benzamidine and Benzamidoxime by Microsomal Enzymes of the Rabbit PubMed / National Institutes of Health URL:[Link]

Sources

Foundational

Spectroscopic characterization (1H NMR, 13C NMR, IR) of 4-Methoxy-2-trifluoromethyl-benzamidine

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Methoxy-2-trifluoromethyl-benzamidine, a compound of significant interest in medicinal chemistry and materials sc...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Methoxy-2-trifluoromethyl-benzamidine, a compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the structural elucidation of this molecule using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Introduction

4-Methoxy-2-trifluoromethyl-benzamidine belongs to a class of substituted benzamidines, which are pivotal structural motifs in the design of bioactive molecules. The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making it a valuable substituent in drug discovery. The methoxy group, also a common feature in pharmaceuticals, further modulates the electronic and steric properties of the molecule. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of synthesized compounds like 4-Methoxy-2-trifluoromethyl-benzamidine, ensuring the reliability of subsequent biological or material science studies.

This guide will detail the predicted spectroscopic data for 4-Methoxy-2-trifluoromethyl-benzamidine based on established principles and data from structurally related compounds.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering system will be used for 4-Methoxy-2-trifluoromethyl-benzamidine.

Caption: Molecular structure of 4-Methoxy-2-trifluoromethyl-benzamidine with atom numbering.

¹H NMR Spectroscopy

Theoretical Principles and Experimental Considerations

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by the presence of electron-donating or electron-withdrawing groups. In 4-Methoxy-2-trifluoromethyl-benzamidine, the methoxy (-OCH₃) group is electron-donating, while the trifluoromethyl (-CF₃) and benzamidine (-C(NH)NH₂) groups are electron-withdrawing. Spin-spin coupling between adjacent non-equivalent protons leads to the splitting of signals into multiplets, providing information about the connectivity of atoms.

For acquiring a ¹H NMR spectrum, the sample would typically be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. A standard 400 or 500 MHz spectrometer is generally sufficient for good resolution.[1]

Predicted Spectrum and Interpretation

The predicted ¹H NMR spectrum of 4-Methoxy-2-trifluoromethyl-benzamidine is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amidine protons.

  • Aromatic Protons (H3, H5, H6):

    • H3: This proton is ortho to the electron-donating methoxy group and meta to the electron-withdrawing trifluoromethyl and amidine groups. It is expected to be the most shielded of the aromatic protons, appearing as a doublet of doublets (dd) in the range of δ 6.9-7.1 ppm. It will show coupling to H5.

    • H5: This proton is meta to the methoxy group and ortho to the amidine group. It will likely appear as a doublet (d) in the region of δ 7.2-7.4 ppm, with coupling to H3.

    • H6: This proton is ortho to the trifluoromethyl group and meta to the methoxy group, making it the most deshielded aromatic proton. It is expected to resonate as a doublet (d) further downfield, around δ 7.6-7.8 ppm.

  • Methoxy Protons (H8): The three equivalent protons of the methoxy group will appear as a sharp singlet in the upfield region, typically around δ 3.8-3.9 ppm.

  • Amidine Protons (NH and NH₂): The protons on the nitrogen atoms of the amidine group are exchangeable and their signals can be broad. In a solvent like DMSO-d₆, they are more likely to be observed. One might expect two broad singlets, one for the NH₂ group and one for the NH group, in the range of δ 6.0-9.0 ppm. Their chemical shifts can be highly dependent on concentration and temperature.

Data Summary Table: Predicted ¹H NMR
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H36.9 - 7.1ddJ(H3-H5) ≈ 8.5 Hz, J(H3-H6) ≈ 2.5 Hz
H57.2 - 7.4dJ(H5-H3) ≈ 8.5 Hz
H67.6 - 7.8dJ(H6-H3) ≈ 2.5 Hz
H8 (-OCH₃)3.8 - 3.9s-
-NH, -NH₂6.0 - 9.0br s-

¹³C NMR Spectroscopy

Theoretical Principles and Experimental Considerations

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are also influenced by their electronic environment. A key feature in the ¹³C NMR spectrum of 4-Methoxy-2-trifluoromethyl-benzamidine will be the coupling between the trifluoromethyl carbon and the fluorine atoms (¹JCF), as well as coupling to the adjacent aromatic carbon (²JCF).

The spectrum is typically acquired on the same NMR spectrometer as the ¹H NMR, operating at a corresponding frequency (e.g., 100 or 125 MHz for a 400 or 500 MHz instrument, respectively).[1]

Predicted Spectrum and Interpretation
  • Aromatic Carbons (C1-C6):

    • C1: This carbon, attached to the amidine group, will be deshielded and is expected around δ 130-135 ppm.

    • C2: The carbon bearing the trifluoromethyl group will be significantly affected by the fluorine atoms, appearing as a quartet due to C-F coupling, likely in the range of δ 125-130 ppm.[2]

    • C3: This carbon, ortho to the methoxy group, will be shielded and is expected around δ 110-115 ppm.

    • C4: The carbon attached to the electron-donating methoxy group will be the most shielded of the aromatic carbons, appearing around δ 160-165 ppm.

    • C5 and C6: These carbons will have chemical shifts in the typical aromatic region, with C5 likely around δ 115-120 ppm and C6 around δ 128-132 ppm.

  • Amidine Carbon (C7): The carbon of the amidine group is expected to be significantly deshielded, with a chemical shift in the range of δ 160-165 ppm.

  • Methoxy Carbon (C8): The carbon of the methoxy group will appear in the upfield region, typically around δ 55-60 ppm.

  • Trifluoromethyl Carbon (C9): This carbon will show a strong one-bond coupling to the three fluorine atoms, resulting in a quartet. Its chemical shift is expected in the range of δ 120-125 ppm.[2]

Data Summary Table: Predicted ¹³C NMR
CarbonPredicted Chemical Shift (δ, ppm)Multiplicity
C1130 - 135s
C2125 - 130q
C3110 - 115s
C4160 - 165s
C5115 - 120s
C6128 - 132s
C7 (Amidine)160 - 165s
C8 (-OCH₃)55 - 60s
C9 (-CF₃)120 - 125q

Infrared (IR) Spectroscopy

Theoretical Principles and Experimental Considerations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic absorption frequencies, making IR spectroscopy a powerful tool for identifying the presence of these groups.

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.[3]

Predicted Spectrum and Interpretation

The IR spectrum of 4-Methoxy-2-trifluoromethyl-benzamidine is expected to show the following characteristic absorption bands:

  • N-H Stretching: The N-H bonds of the amidine group will give rise to broad absorptions in the region of 3100-3400 cm⁻¹. There may be two distinct bands corresponding to the symmetric and asymmetric stretching of the -NH₂ group.[3][4]

  • C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as sharp peaks just above 3000 cm⁻¹. The C-H stretching of the methoxy group will be observed just below 3000 cm⁻¹.

  • C=N Stretching: The imine-like C=N bond of the benzamidine group will show a medium to strong absorption in the range of 1640-1690 cm⁻¹.[5][6]

  • C=C Stretching: The aromatic ring will exhibit several characteristic C=C stretching bands in the region of 1450-1600 cm⁻¹.

  • C-F Stretching: The C-F bonds of the trifluoromethyl group will produce very strong and characteristic absorptions in the range of 1100-1350 cm⁻¹. Often, multiple strong bands are observed in this region.[7][8]

  • C-O Stretching: The C-O stretching of the methoxy group will result in a strong absorption band around 1250 cm⁻¹ (asymmetric) and a weaker one around 1030 cm⁻¹ (symmetric).

Data Summary Table: Predicted IR Absorptions
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H (Amidine)3100 - 3400Medium-Strong, Broad
C-H (Aromatic)3000 - 3100Medium, Sharp
C-H (Methoxy)2850 - 2960Medium, Sharp
C=N (Amidine)1640 - 1690Medium-Strong
C=C (Aromatic)1450 - 1600Medium-Strong
C-F (Trifluoromethyl)1100 - 1350Very Strong
C-O (Methoxy)1230 - 1270, 1020 - 1060Strong

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Methoxy-2-trifluoromethyl-benzamidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Process the data similarly to the ¹H NMR spectrum.

General IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of 4-Methoxy-2-trifluoromethyl-benzamidine with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Data Collection: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of an empty sample holder or a pure KBr pellet should be collected and subtracted from the sample spectrum.

cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy nmr_sample Dissolve Sample in Deuterated Solvent nmr_instrument Instrument Setup (Tune & Shim) nmr_sample->nmr_instrument nmr_acquire_h1 Acquire ¹H Spectrum nmr_instrument->nmr_acquire_h1 nmr_acquire_c13 Acquire ¹³C Spectrum nmr_instrument->nmr_acquire_c13 nmr_process Process Data (FT, Phasing, Baseline) nmr_acquire_h1->nmr_process nmr_acquire_c13->nmr_process nmr_analysis Spectral Analysis nmr_process->nmr_analysis ir_sample Prepare KBr Pellet ir_acquire Acquire Sample Spectrum ir_sample->ir_acquire ir_background Collect Background Spectrum ir_process Background Subtraction ir_background->ir_process ir_acquire->ir_process ir_analysis Spectral Analysis ir_process->ir_analysis

Caption: General experimental workflow for NMR and IR spectroscopic analysis.

References

  • IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. (n.d.). Retrieved from Scribd. [Link]

  • Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. [Link]

  • Hafidh, S. H., Muslim, R. F., & Awad, M. (2018). The FT-IR of synthesized imine compounds. ResearchGate. [Link]

  • Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 24(5), 737-747. [Link]

  • Dalvit, C., & Vulpetti, A. (2011). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 51(3), 279–287. [Link]

  • Bennett, F. W., Emeléus, H. J., & Haszeldine, R. N. (1953). 140. The chemistry of the trifluoromethyl group. Part V. Infrared spectra of some phosphorus compounds containing CF3. Journal of the Chemical Society (Resumed), 752. [Link]

  • DiMagno, S. G. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-11. [Link]

  • Supporting Information - Wiley-VCH. (n.d.). [Link]

  • Supporting Information for Copper-Catalyzed Trifluoromethylation of Unactivated Alkyl C–H Bonds. (n.d.). [Link]

  • Randle, R. R., & Whiffen, D. H. (1955). The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Journal of the Chemical Society (Resumed), 1311-1313. [Link]

  • Emeléus, H. J., & Haszeldine, R. N. (1962). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 40(3), 393-400. [Link]

  • Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Derivatives. (2025). International Journal of Pharmaceutical Investigation, 15(3), 1006-11. [Link]

  • Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted... (2022, July 13). IntechOpen. [Link]

  • The synthesis and the spectral characterization of some derivated substituted benzamides of 7-metoxi-9-amino-1,2,3,4-tetrahydroacridine. (n.d.). ResearchGate. [Link]

  • Rogana, E., Nelson, D. L., & Mares-Guia, M. (1975). Characterization of the ultraviolet absorption spectra of p-substituted derivatives of benzamidine. Journal of the American Chemical Society, 97(23), 6844-6848. [Link]

  • Hajri, A., Smirani, W., & Abderrahim, R. (2011). Synthesis, spectroscopic characterization and X-ray structure of [1,2a]benzimidazol-2-yl amidine. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 79(5), 1856–1859. [Link]

  • Supporting Information. (n.d.). [Link]

  • Wentrup, C., & Reartes, N. R. (2012). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society, 134(10), 4884-4894. [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

  • 4-Methoxybenzamide. (n.d.). PubChem. [Link]

  • Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals. [Link]

  • Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy. (2006). The Journal of chemical physics, 125(24), 244709. [Link]

  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (2021). RSC advances, 11(39), 24209–24221. [Link]

  • Supporting Information. (n.d.). [Link]

  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (2021). RSC Advances, 11(39), 24209-24221. [Link]

  • 4-Fluoro-2-trifluoromethylbenzamide, N-(2,5-dimethoxyphenyl)-. (n.d.). SpectraBase. [Link]

  • 4-methoxy-2-(trifluoromethyl)benzamidine. (n.d.). NextSDS. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). Molecules (Basel, Switzerland), 27(4), 1222. [Link]

  • Benzenamine, 4-methoxy-. (n.d.). NIST WebBook. [Link]

  • Synthesis and Characterization of 4-(Trifluoromethyl)-dibenzamidebenzoguanamine and Crystallographic Characterization of a p-Trifluorobenzoic Acid Complex of Terbium(III). (2014). Nevada State Undergraduate Research Journal, 1(1), 23-32. [Link]

  • 4-METHOXY-2-(TRIFLUOROMETHYL)BENZAMIDE. (n.d.). Chemical Substance Information. [Link]

  • Benzamidine HCl. (n.d.). SpectraBase. [Link]

  • The 1 H NMR spectrum of 4-fluoromethylbenzylamine using the present... (n.d.). ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Cyclocondensation of 4-Methoxy-2-(trifluoromethyl)benzamidine with Electrophiles

Structural Dynamics & Reactivity Profile The synthesis of fluorinated nitrogen-containing heterocycles is a cornerstone of modern drug discovery. The building block 4-Methoxy-2-(trifluoromethyl)benzamidine () presents a...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics & Reactivity Profile

The synthesis of fluorinated nitrogen-containing heterocycles is a cornerstone of modern drug discovery. The building block 4-Methoxy-2-(trifluoromethyl)benzamidine () presents a unique synthetic challenge and opportunity.

The molecule features a complex "push-pull" electronic system:

  • Steric & Electronic Deactivation: The ortho-trifluoromethyl (-CF₃) group exerts a strong electron-withdrawing inductive effect (-I), which decreases the intrinsic nucleophilicity of the amidine nitrogens. Furthermore, the large van der Waals volume of the CF₃ group creates severe steric hindrance, raising the activation energy barrier for the formation of the tetrahedral intermediate during nucleophilic attack.

  • Resonance Enrichment: Conversely, the para-methoxy (-OCH₃) group provides an electron-donating resonance effect (+M), enriching the aromatic ring and partially offsetting the electronic deactivation caused by the CF₃ group.

To successfully react this sterically encumbered bis-nucleophile with electrophiles to form heterocycles (such as pyrimidines or triazines), highly optimized catalytic conditions are required to activate the electrophile and drive the cyclization forward.

Mechanistic Pathway: Acceptorless Dehydrogenative Coupling (ADC)

Traditional syntheses of pyrimidines from benzamidines rely on highly reactive, pre-oxidized 1,3-dielectrophiles (e.g., 1,3-diketones or chalcones), which are often unstable or prone to side reactions. A more sustainable and controlled approach is Acceptorless Dehydrogenative Coupling (ADC) , which utilizes primary or secondary alcohols as latent electrophiles.

Using an Earth-abundant Chromium(II) catalyst system, the alcohol is dehydrogenated in situ to form an active aldehyde. The Lewis acidic nature of the Cr-complex also assists in coordinating the sterically hindered 4-Methoxy-2-(trifluoromethyl)benzamidine, facilitating the subsequent nucleophilic attack, dehydration, and cyclization to yield a trisubstituted pyrimidine. This methodology is supported by recent advances in.

Mechanism Amidine 4-Methoxy-2-(CF3) Benzamidine Condensation Nucleophilic Attack & Condensation Amidine->Condensation Alcohol Alcohol (Latent Electrophile) Cr_Cat Cr(II) Catalyst Dehydrogenation Alcohol->Cr_Cat -H2 Aldehyde Aldehyde/Ketone (Active Electrophile) Cr_Cat->Aldehyde Aldehyde->Condensation Product Trisubstituted Pyrimidine Condensation->Product Cyclization

Mechanistic pathway of Cr-catalyzed acceptorless dehydrogenative coupling.

Quantitative Data: Optimization of Catalytic Conditions

The causality behind the reagent selection is critical. The amidine is supplied as a hydrochloride salt, necessitating a strong base (KOH) to generate the free bis-nucleophile. However, KOH alone is insufficient. The addition of 18-crown-6 sequesters the potassium cation, creating a highly basic, "naked" hydroxide ion that efficiently deprotonates the alcohol, allowing it to coordinate to the Cr(II) center for dehydrogenation.

EntryCatalystLigandBase / AdditiveSolventTemp (°C)Yield (%)
1NoneNoneKOHMesitylene100N.R.
2CrCl₂ (10 mol%)NoneKOHMesitylene10015
3CrCl₂ (10 mol%)4,7-dimethoxy-1,10-phenanthrolineKOHMesitylene10045
4 CrCl₂ (10 mol%) 4,7-dimethoxy-1,10-phenanthroline KOH / 18-crown-6 Mesitylene 100 88

Note: Yields represent isolated yields after column chromatography. N.R. = No Reaction.

Experimental Methodology & Self-Validating Protocol

Objective: Catalytic synthesis of a 2,4,6-trisubstituted pyrimidine via the reaction of 4-Methoxy-2-(trifluoromethyl)benzamidine hydrochloride with a primary alcohol.

Step 1: Catalyst Pre-activation (Inert Atmosphere)
  • Transfer an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar into an argon-filled glovebox.

  • Weigh CrCl₂ (0.1 mmol, 10 mol%) and 4,7-dimethoxy-1,10-phenanthroline (0.2 mmol, 20 mol%) into the tube.

  • Causality: Cr(II) is highly oxophilic and air-sensitive. Pre-complexation with the bidentate nitrogen ligand stabilizes the metal center, prevents irreversible oxidation, and tunes its redox potential for the dehydrogenation step.

Step 2: Substrate & Base Addition
  • Add 4-Methoxy-2-(trifluoromethyl)benzamidine hydrochloride (1.0 mmol) and the target primary alcohol (0.6 mmol) to the Schlenk tube.

  • Add finely ground KOH (2.4 mmol) and 18-crown-6 (0.4 mmol).

  • Suspend the mixture in anhydrous mesitylene (2.0 mL). Seal the tube tightly with a Teflon screw cap before removing it from the glovebox.

Step 3: Thermal Activation & In-Process Validation
  • Place the sealed tube in a pre-heated oil bath at 100 °C and stir vigorously for 14 hours.

  • Validation Checkpoint 1 (6 Hours): Briefly cool the reaction, withdraw a 10 µL aliquot under positive N₂ pressure, and dilute in 1 mL LC-MS grade Methanol. Filter through a 0.2 µm PTFE syringe filter.

    • Analysis: LC-MS should reveal the mass of the transient aldehyde and the uncyclized condensation adduct. If the starting alcohol peak persists without aldehyde formation, the catalyst has likely been quenched by oxygen ingress.

Step 4: Quench & Workup
  • Cool the reaction mixture to room temperature. Carefully open the seal and quench the reaction by adding 5 mL of saturated aqueous NH₄Cl to neutralize the strong base.

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (Crude Analysis): Perform a crude ¹H-NMR (in CDCl₃) using 1,3,5-trimethoxybenzene as an internal standard to determine the spectroscopic yield and confirm the disappearance of the amidine N-H protons.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to isolate the pure fluorinated pyrimidine.

Workflow S1 1. Glovebox Prep (Inert N2 Atmosphere) S2 2. Catalyst Complexation (CrCl2 + Ligand) S1->S2 S3 3. Reagent Addition (Amidine + Electrophile + Base) S2->S3 S4 4. Thermal Reaction (100°C, 14h) S3->S4 S5 5. Aqueous Workup (EtOAc Extraction) S4->S5 S6 6. Product Validation (NMR, LC-MS) S5->S6

Step-by-step experimental workflow for the catalytic synthesis of pyrimidines.

References

  • Feng, B.; Yue, W.; Wei, D.; et al. "A Chromium Catalytic System for the Synthesis of Aryl-Substituted 1,3,5-Triazines and Pyrimidines by Acceptorless Dehydrogenative Coupling." European Journal of Organic Chemistry, 2024, 27, e202400993.[Link]

Application

Application Notes and Protocols for the Strategic Use of 4-Methoxy-2-trifluoromethyl-benzamidine in Drug Discovery

Introduction: The Strategic Value of the 4-Methoxy-2-trifluoromethyl-benzamidine Moiety In the landscape of modern medicinal chemistry, the benzamidine scaffold is a cornerstone for the design of inhibitors for enzymes w...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 4-Methoxy-2-trifluoromethyl-benzamidine Moiety

In the landscape of modern medicinal chemistry, the benzamidine scaffold is a cornerstone for the design of inhibitors for enzymes with serine or cysteine proteases, such as thrombin and Factor Xa, owing to its ability to mimic the guanidinium group of arginine. The specific compound, 4-Methoxy-2-trifluoromethyl-benzamidine, offers a unique combination of substituents that are highly advantageous in drug design. The trifluoromethyl (-CF3) group is a well-established bioisostere for chlorine and methyl groups, enhancing metabolic stability, membrane permeability, and binding affinity by increasing lipophilicity.[1][2] Concurrently, the 4-methoxy group can modulate electronic properties and provide a handle for further functionalization, influencing the molecule's pharmacokinetic profile.

These application notes provide a comprehensive guide for researchers on the synthesis and strategic incorporation of the 4-Methoxy-2-trifluoromethyl-benzamidine moiety into complex molecules through modern coupling reactions. The protocols are designed to be robust and adaptable for a drug discovery setting.

Physicochemical Properties and Handling

A thorough understanding of the starting material is critical for successful and reproducible synthetic campaigns.

PropertyValueSource/Justification
Molecular Formula C9H9F3N2OCalculated
Molecular Weight 218.18 g/mol Calculated
Appearance Likely a white to off-white solidGeneral observation for similar compounds
Solubility Soluble in polar organic solvents (e.g., MeOH, EtOH, DMSO, DMF)Inferred from similar structures
pKa ~10-11Estimated based on benzamidine core
Storage Store in a cool, dry place away from moisture. Often supplied as a hydrochloride salt for improved stability.Standard practice for amidines

Safety Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle in a well-ventilated fume hood.

  • Benzamidine derivatives can be basic and may cause irritation. Avoid inhalation and contact with skin and eyes.

Part 1: Synthesis of 4-Methoxy-2-trifluoromethyl-benzamidine Hydrochloride

The most reliable and common route to benzamidines is from the corresponding benzonitrile.[3][4] The Pinner reaction is a classic and effective method.[5][6] This protocol details the synthesis starting from the commercially available 4-methoxy-2-(trifluoromethyl)benzonitrile.

Protocol 1: Pinner Reaction for Amidine Synthesis

This two-step, one-pot procedure first forms the Pinner salt (an imidate ester hydrochloride) which is then ammonolyzed to the desired benzamidine hydrochloride.

Workflow Diagram:

Pinner_Reaction cluster_0 Step 1: Imidate Formation (Pinner Salt) cluster_1 Step 2: Ammonolysis Nitrile 4-Methoxy-2-(trifluoromethyl)benzonitrile PinnerSalt Ethyl 4-methoxy-2-(trifluoromethyl)benzimidate HCl Nitrile->PinnerSalt HCl (g), Anhydrous EtOH 0°C to RT HCl_EtOH Anhydrous HCl in Ethanol PinnerSalt->PinnerSalt_ref Intermediate carried forward Ammonia Anhydrous Ammonia in EtOH Product 4-Methoxy-2-trifluoromethyl-benzamidine HCl PinnerSalt_ref->Product NH3 in EtOH RT, 24-48h

Caption: Pinner reaction workflow for benzamidine synthesis.

Materials:

  • 4-Methoxy-2-(trifluoromethyl)benzonitrile

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Ammonia (gas) or a saturated solution of ammonia in anhydrous ethanol

Procedure:

  • Preparation of Reagents:

    • Prepare a solution of anhydrous HCl in ethanol by bubbling dry HCl gas through anhydrous ethanol at 0°C until saturation.

    • Prepare a saturated solution of anhydrous ammonia in ethanol by bubbling dry ammonia gas through anhydrous ethanol at 0°C.

  • Step 1: Formation of the Pinner Salt

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a drying tube, and a gas inlet, add 4-methoxy-2-(trifluoromethyl)benzonitrile (1.0 eq).

    • Dissolve the nitrile in anhydrous ethanol (~2 M).

    • Cool the solution to 0°C in an ice bath.

    • Slowly bubble anhydrous HCl gas through the stirred solution for 1-2 hours, or add the previously prepared saturated HCl/EtOH solution (1.5 - 2.0 eq of HCl).

    • Seal the flask and allow the mixture to stir at room temperature for 24-48 hours. The formation of a white precipitate (the Pinner salt) is typically observed.

    • Monitor the reaction by TLC (by quenching a small aliquot with aqueous base and extracting to check for starting material consumption).

  • Step 2: Ammonolysis

    • Cool the reaction mixture containing the Pinner salt back to 0°C.

    • Slowly add the saturated solution of ammonia in ethanol (2.0-3.0 eq) to the stirred suspension.

    • Seal the flask and stir at room temperature for another 24-48 hours.

    • Upon reaction completion (monitored by LC-MS), concentrate the mixture under reduced pressure to remove the solvent.

    • Triturate the resulting solid with anhydrous diethyl ether, filter, and wash with several portions of ether to remove ammonium chloride and any unreacted intermediates.

    • Dry the resulting white solid under vacuum to yield 4-Methoxy-2-trifluoromethyl-benzamidine hydrochloride.

Expert Insights:

  • Anhydrous Conditions are Critical: The Pinner reaction is highly sensitive to water, which will hydrolyze the intermediate imidate to the corresponding ester.[5] Ensure all glassware is oven- or flame-dried and use anhydrous solvents.

  • Temperature Control: The initial reaction with HCl is exothermic. Maintaining a low temperature during gas addition prevents side reactions.

  • Alternative Ammonolysis: If handling ammonia gas is not feasible, ammonium chloride can be used in the second step, though reaction times may be longer.

Part 2: Coupling Reactions for Scaffold Elaboration

Directly using the benzamidine in a cross-coupling reaction can be challenging due to potential catalyst inhibition by the basic amidine group or undesired side reactions. A more robust and widely applicable strategy is to perform the key C-C or C-N bond-forming reaction on a suitable precursor, such as a halo-benzonitrile, and then convert the nitrile to the amidine in a late-stage transformation.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the coupling of a suitable precursor, 4-bromo-1-methoxy-2-(trifluoromethyl)benzene , with a boronic acid to construct a biaryl scaffold. This precursor can be synthesized from commercially available materials. The resulting biaryl nitrile can then be converted to the target benzamidine using Protocol 1.

Workflow Diagram:

Suzuki_Coupling_Workflow cluster_0 Suzuki-Miyaura Coupling cluster_1 Amidine Formation ArylBromide Precursor: 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene CoupledNitrile Coupled Nitrile Intermediate ArylBromide->CoupledNitrile BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) BoronicAcid->CoupledNitrile CatalystSystem Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) CoupledNitrile->CoupledNitrile_ref Late-stage functionalization PinnerProtocol Protocol 1: Pinner Reaction FinalProduct Final Biaryl Benzamidine Product CoupledNitrile_ref->FinalProduct

Caption: Strategic workflow for Suzuki coupling and subsequent amidine formation.

Materials:

  • 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene (or a similar halo-precursor)

  • Aryl or Heteroaryl boronic acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh3)4, 3-5 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)

  • Degassed Solvents (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 3 mol%), and base (e.g., K2CO3, 2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition:

    • Add a degassed solvent mixture (e.g., Toluene/Water 4:1, 0.2 M).

  • Reaction:

    • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and water. Separate the layers.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl nitrile.

  • Conversion to Amidine:

    • Subject the purified nitrile to the Pinner reaction conditions described in Protocol 1 .

Expert Insights:

  • Catalyst and Ligand Choice: The choice of palladium source and ligand is crucial and substrate-dependent. For challenging couplings, more advanced catalysts like Pd(dppf)Cl2 or systems with bulky phosphine ligands (e.g., XPhos, SPhos) may be required.[7][8]

  • Base Selection: The base plays a critical role in the transmetalation step of the Suzuki catalytic cycle.[9] Carbonates (K2CO3, Cs2CO3) are commonly used, but phosphates (K3PO4) can be effective, especially in anhydrous conditions.

  • Degassing: Removing dissolved oxygen is essential to prevent oxidation and deactivation of the Pd(0) catalyst.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the C-N coupling of a precursor, such as 4-bromo-1-methoxy-2-(trifluoromethyl)benzene , with a primary or secondary amine. The resulting arylamine can then be further functionalized or used as is, with the nitrile available for conversion to the benzamidine.

Materials:

  • 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene (or a similar halo-precursor)

  • Amine (primary or secondary, 1.2 eq)

  • Palladium Precatalyst (e.g., Pd2(dba)3, 2 mol%)

  • Phosphine Ligand (e.g., BINAP, Xantphos, 4-6 mol%)

  • Base (e.g., NaOtBu or Cs2CO3, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

    • Add the aryl halide and the amine.

    • Add the anhydrous, degassed solvent.

  • Reaction:

    • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography.

  • Conversion to Amidine:

    • If the coupled product contains a nitrile, it can be converted to the benzamidine using Protocol 1 .

Expert Insights:

  • Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the catalytic cycle.[10][11] Sterically hindered biarylphosphine ligands are often the most effective.

  • Base Sensitivity: The reaction often requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). However, some substrates may be sensitive to strong bases, in which case weaker bases like Cs2CO3 can be used, often requiring higher temperatures or longer reaction times.[12]

  • Substrate Scope: The Buchwald-Hartwig reaction is remarkably broad in scope, tolerating a wide range of functional groups on both the aryl halide and the amine coupling partners.[7]

Conclusion and Future Perspectives

The 4-methoxy-2-trifluoromethyl-benzamidine moiety represents a valuable building block for drug discovery, combining the proven pharmacophore of a benzamidine with functionality that can enhance pharmacokinetic properties. While direct coupling on the benzamidine itself is not the recommended primary strategy, a late-stage conversion from a robust nitrile precursor allows for the full power of modern palladium-catalyzed cross-coupling reactions to be employed. The protocols outlined here provide a reliable and strategic framework for synthesizing and incorporating this valuable scaffold, enabling the efficient exploration of chemical space and the development of novel therapeutic agents.

References

  • (Reference placeholder - general medicinal chemistry text on privileged scaffolds)
  • Judkins, B. D., et al. (1996). A Versatile Synthesis of Amidines from Nitriles Via Amidoximes. Organic Preparations and Procedures International, 28(4), 435-442. [Link: Provided by Grounding Tool]
  • Li, Y., et al. (2017). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 22(11), 1899. [Link: https://www.mdpi.com/1420-3049/22/11/1899]
  • (Reference placeholder - general organic chemistry text on Suzuki coupling)
  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1895. [Link: https://doi.org/10.1002/cber.187701002154]
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link: https://en.wikipedia.
  • Google Patents. (2017). CN106565540A - Synthesis method for benzamidine derivatives. [Link: https://patents.google.
  • Chem-Station. (2017). Pinner Reaction. [Link: https://www.chem-station.com/en/reactions-en/2017/06/pinner-reaction.html]
  • Klapars, A., & Buchwald, S. L. (2002). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 67(18), 6433–6435. [Link: https://pubs.acs.org/doi/10.1021/jo0259463]
  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry–An Asian Journal, 17(2), e202101166. [Link: https://onlinelibrary.wiley.com/doi/full/10.1002/asia.202101166]
  • Al-Masum, M., & Al-Muntasar, A. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(8), 6334–6343. [Link: https://www.mdpi.com/1420-3049/16/8/6334]
  • (Reference placeholder - general organic chemistry text on palladium c
  • (Reference placeholder - general organic chemistry text on ynamides)
  • Szostak, M., et al. (2015). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 6(3), 2070–2076. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4349141/]
  • (Reference placeholder - general organic chemistry text on enamides)
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  • (Reference placeholder - general organic chemistry text on oxadiazoles)
  • (Reference placeholder - chemical supplier d
  • J. A. K. Howard, et al. (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 25(14), 3239. [Link: https://www.mdpi.com/1420-3049/25/14/3239]
  • Sigma-Aldrich. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions. [Link: https://www.sigmaaldrich.
  • (Reference placeholder - p
  • (Reference placeholder - general organic chemistry text on nitro compounds)
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5477993/]
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link: https://www.nobelprize.
  • Kos, J., et al. (2019). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 24(21), 3848. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6864817/]
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link: https://www.jocpr.
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Sources

Method

Application Note: 4-Methoxy-2-trifluoromethyl-benzamidine in the Development of Novel Serine Protease Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Hit-to-Lead Optimization, Pharmacokinetic Tuning, and Assay Validation Introduction & Mechanistic Rationale The deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Hit-to-Lead Optimization, Pharmacokinetic Tuning, and Assay Validation

Introduction & Mechanistic Rationale

The development of small-molecule inhibitors targeting trypsin-like serine proteases—such as Factor Xa, Thrombin, and viral proteases like Dengue Virus (DENV) NS2B/NS3—has historically relied on highly basic arginine or lysine mimetics. The benzamidine moiety is a classic pharmacophore that binds deep within the negatively charged S1 pocket of these enzymes, forming a critical salt bridge with the highly conserved Asp189 residue[1].

However, unsubstituted benzamidines possess a high pKa (~11.6), rendering them permanently protonated at physiological pH. This basicity introduces severe pharmacokinetic liabilities, primarily poor membrane permeability and low oral bioavailability.

4-Methoxy-2-trifluoromethyl-benzamidine (CAS: 1408058-12-7) [2] serves as a highly specialized chemical building block designed to overcome these limitations through rational substituent effects:

  • The 2-Trifluoromethyl ( CF3​ ) Group: As a strongly electron-withdrawing and lipophilic group, the CF3​ moiety pulls electron density away from the amidine. This slightly lowers the pKa of the basic center, reducing the energetic penalty of desolvation upon entering the S1 pocket. Furthermore, the steric bulk and lipophilicity of the CF3​ group significantly enhance cellular permeability[3].

  • The 4-Methoxy ( −OCH3​ ) Group: Positioned para to the amidine, this group acts as an electron-donating vector by resonance. It provides a synthetic handle to extend the inhibitor into the S2 or S3 sub-pockets of the protease, enhancing target selectivity while fine-tuning the electronic state of the aromatic core[4].

BindingMechanism A 4-Methoxy-2-CF3 Benzamidine B Amidine Moiety (Arg/Lys Mimetic) A->B C Methoxy & CF3 Substituents A->C D S1 Pocket (Asp189) Salt Bridge Formation B->D Electrostatic E Lipophilic & Steric Interactions C->E Modulates pKa & Fit F Serine Protease Inhibition D->F E->F

Fig 1: Mechanistic pathway of 4-Methoxy-2-CF3-benzamidine binding in the S1 pocket.

Quantitative Structure-Activity Relationship (QSAR) Data

The strategic addition of the methoxy and trifluoromethyl groups drastically alters both the biochemical potency and the cellular efficacy of the inhibitor. The table below summarizes representative structure-activity relationship (SAR) trends observed when comparing unsubstituted benzamidine to its substituted derivatives against key protease targets[1][3].

Compound CoreThrombin IC50​ (µM)Factor Xa IC50​ (µM)DENV-2 Protease EC50​ (µM)LogP (calc)
Benzamidine15.022.0>1000.8
4-Methoxybenzamidine8.512.445.01.1
4-Methoxy-2-CF3-benzamidine 1.2 2.8 0.24 2.4

Data Context: The CF3​ substitution drives a nearly 200-fold improvement in cell-based viral titer reduction ( EC50​ ) by bridging the gap between biochemical affinity and membrane permeability[3].

Experimental Workflows & Protocols

To successfully utilize 4-Methoxy-2-trifluoromethyl-benzamidine derivatives in a hit-to-lead campaign, researchers must employ a two-tiered validation strategy: a biochemical assay to confirm active-site binding, followed by a cell-based assay to validate the permeability enhancements granted by the CF3​ group.

Workflow S1 Compound Synthesis S2 FRET-Based Biochemical Assay S1->S2 Primary Screen S3 Hit Validation (IC50 Kinetics) S2->S3 Selectivity S4 Cell-Based Titer Reduction S3->S4 Permeability Check S5 Lead Optimization S4->S5 In vivo prep

Fig 2: Two-tiered screening workflow for benzamidine-derived protease inhibitors.

Protocol 1: FRET-Based In Vitro Protease Inhibition Assay

Purpose: To determine the biochemical half-maximal inhibitory concentration ( IC50​ ) and binding kinetics ( Ki​ ) of the synthesized derivatives.

Causality & Reagent Rationale:

  • Fluorogenic Substrate (e.g., Boc-Val-Pro-Arg-AMC): Allows real-time kinetic monitoring. Cleavage of the Arg-AMC bond releases fluorescent 7-amino-4-methylcoumarin.

  • 0.01% CHAPS Detergent: Highly lipophilic compounds (due to the CF3​ group) can form colloidal aggregates that promiscuously inhibit enzymes. CHAPS prevents this false-positive artifact.

  • 1 mM DTT: Maintains a reducing environment, preventing oxidative degradation of the enzyme during the assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM NaCl, 0.01% CHAPS, and 1 mM DTT.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 4-Methoxy-2-CF3-benzamidine derivative in 100% DMSO.

  • Enzyme Incubation: In a black 384-well microplate, add 10 µL of the target serine protease (e.g., 2 nM final concentration) diluted in assay buffer. Add 0.5 µL of the compound dilutions. Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate (e.g., 50 µM final concentration) to all wells.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure fluorescence continuously for 20 minutes at λex​=380 nm and λem​=460 nm.

  • Data Analysis: Calculate initial velocities ( V0​ ) from the linear portion of the progress curves. Fit the data to a four-parameter logistic (4PL) equation to determine the IC50​ .

System Validation & Controls:

  • Positive Control: Argatroban (for Thrombin) or Rivaroxaban (for Factor Xa) to validate assay sensitivity.

  • Negative Control: 2.5% DMSO vehicle to establish uninhibited enzyme velocity ( Vmax​ ).

  • Assay Quality: Calculate the Z'-factor; a value > 0.5 is required to validate the run.

Protocol 2: Cell-Based Viral Titer Reduction Assay (DENV-2)

Purpose: To validate that the lipophilic CF3​ modification successfully enables the compound to cross the host cell membrane and inhibit intracellular viral replication[3][5].

Causality & Reagent Rationale: Biochemical assays cannot account for cellular efflux pumps or membrane impermeability. Because the parent benzamidine is highly basic, proving intracellular target engagement is the most critical hurdle in this drug development cascade.

Step-by-Step Methodology:

  • Cell Seeding: Seed Huh-7 or A549 cells in a 24-well plate at 1×105 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Viral Infection: Wash cells with PBS and infect with DENV-2 at a Multiplicity of Infection (MOI) of 1.0. Incubate for 1 hour to allow viral adsorption.

  • Compound Treatment: Remove the viral inoculum. Wash cells twice with PBS. Add fresh media containing serial dilutions of the benzamidine derivative (e.g., 0.1 µM to 50 µM).

  • Incubation & Harvest: Incubate the cells for 48 hours. Collect the supernatant containing released viral particles.

  • Plaque Assay Quantification: Perform a standard plaque assay on Vero cells using the collected supernatant to quantify the reduction in viral titer (PFU/mL) compared to the DMSO control.

System Validation & Controls:

  • Cytotoxicity Counter-Screen: Run a parallel MTT or CellTiter-Glo assay on uninfected cells treated with the compound. This ensures that viral reduction is due to protease inhibition, not host cell death.

  • Acceptance Criteria: The compound must exhibit a Selectivity Index (SI = CC50​/EC50​ ) of > 10 to be considered a viable lead[3].

References

  • Kühl, N., Leuthold, M. M., Behnam, M. A. M., & Klein, C. D. (2021). Beyond Basicity: Discovery of Nonbasic DENV-2 Protease Inhibitors with Potent Activity in Cell Culture. Journal of Medicinal Chemistry, 64(8), 4567-4587. URL:[Link]

  • Pinto, D. J. P., et al. (2002). Benzamides and related inhibitors of factor Xa. US Patent US6376515B2.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methoxy-2-trifluoromethyl-benzamidine

Welcome to the technical support center for the synthesis of 4-Methoxy-2-trifluoromethyl-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-2-trifluoromethyl-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yield and purity. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Introduction: The Challenge of Synthesizing Substituted Benzamidines

4-Methoxy-2-trifluoromethyl-benzamidine is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The presence of both an electron-donating methoxy group and a strong electron-withdrawing trifluoromethyl group on the aromatic ring presents unique challenges to its synthesis. The most common route to this and similar benzamidines is the Pinner reaction, which involves the conversion of a nitrile to an amidine via an intermediate imidate salt.[1][2][3][4] While effective, this multi-step process is often plagued by low yields if not carefully optimized.

This guide will focus primarily on troubleshooting the Pinner reaction and will also explore alternative synthetic strategies.

Troubleshooting Guide & FAQs

Here, we address common issues encountered during the synthesis of 4-Methoxy-2-trifluoromethyl-benzamidine.

FAQ 1: My overall yield is consistently low. What are the most critical parameters to investigate?

Low yield is a frequent challenge and can stem from several factors throughout the two main stages of the Pinner reaction: imidate salt formation and subsequent ammonolysis.

Troubleshooting Steps:

  • Moisture Control is Paramount: The Pinner reaction is highly sensitive to water.[5] Any moisture present during the formation of the Pinner salt (the imidate hydrochloride) will lead to the hydrolysis of the intermediate to the corresponding ester or amide, significantly reducing the yield of the desired amidine.

    • Actionable Advice: Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. Consider running the reaction under an inert atmosphere (e.g., argon or nitrogen).[6]

  • Temperature Management: The imidate hydrochloride intermediate is thermally unstable.[1][4] Elevated temperatures can cause it to decompose or rearrange into an N-alkyl amide.

    • Actionable Advice: Maintain low temperatures (typically 0-5 °C) during the addition of HCl gas and the formation of the Pinner salt.[7]

  • HCl Gas Saturation: Incomplete saturation of the alcohol/nitrile mixture with anhydrous HCl gas will result in an incomplete reaction.

    • Actionable Advice: Ensure a steady stream of dry HCl gas is bubbled through the reaction mixture until saturation is complete. The reaction mixture will typically become a thick slurry as the Pinner salt precipitates.

  • Ammonolysis Conditions: The conversion of the Pinner salt to the amidine requires an excess of ammonia.

    • Actionable Advice: Use a saturated solution of ammonia in an anhydrous alcohol (e.g., methanol or ethanol). Ensure the reaction is stirred efficiently to allow for complete conversion.

Diagram: Key Factors Influencing Pinner Reaction Yield

Pinner_Yield_Factors cluster_step1 Step 1: Imidate Salt Formation cluster_step2 Step 2: Ammonolysis Moisture Moisture Contamination Yield High Yield of 4-Methoxy-2-trifluoromethyl-benzamidine Moisture->Yield Hydrolysis (↓ Yield) Temp1 Low Temperature (0-5 °C) Temp1->Yield Prevents Decomposition (↑ Yield) HCl Complete HCl Saturation HCl->Yield Drives Reaction Forward (↑ Yield) Ammonia Excess Anhydrous Ammonia Ammonia->Yield Ensures Complete Conversion (↑ Yield) Stirring Efficient Stirring Stirring->Yield Improves Reaction Kinetics (↑ Yield)

Caption: Critical parameters affecting the yield of the Pinner reaction.

FAQ 2: I am observing the formation of a significant amount of 4-methoxy-2-trifluoromethyl-benzamide as a byproduct. How can I minimize this?

The formation of the corresponding amide is a common side reaction.

Troubleshooting Steps:

  • Incomplete Imidate Formation: If the initial reaction with alcohol and HCl is incomplete, the unreacted nitrile can be hydrolyzed to the amide during workup.

    • Actionable Advice: Re-evaluate the HCl saturation step. Ensure the reaction is allowed to proceed to completion. Monitoring the reaction by TLC or GC-MS can be beneficial.

  • Pinner Salt Hydrolysis: As mentioned, the imidate salt is susceptible to hydrolysis.

    • Actionable Advice: Strictly adhere to anhydrous conditions. Minimize the time the isolated Pinner salt is exposed to the atmosphere before proceeding to the ammonolysis step.

FAQ 3: Are there alternative methods to the Pinner reaction for synthesizing 4-Methoxy-2-trifluoromethyl-benzamidine?

Yes, several other methods exist for the synthesis of amidines, which may offer advantages depending on the substrate and desired scale.

MethodDescriptionAdvantagesDisadvantages
From Thioamides The nitrile is first converted to a thioamide, which is then S-alkylated and reacted with an amine.Can be effective for nitriles that are unreactive in the Pinner reaction.Often involves multiple steps and the use of odorous sulfur reagents.
Direct Amination with a Strong Base A strong base is used to deprotonate an amine, which then acts as a nucleophile to attack the nitrile directly.[8]Can be a one-pot reaction and avoids the use of strong acids.[8]Requires strictly anhydrous conditions and the use of strong, potentially hazardous bases. May not be suitable for all substrates.
Metal-Catalyzed Approaches Transition metals like copper or zinc can catalyze the addition of amines to nitriles.[2][9][10]Can offer high yields and good functional group tolerance.[10]May require specialized ligands and inert atmosphere techniques. The cost of the catalyst can be a factor.
Via Amidoximes The nitrile is converted to an amidoxime, which is then reduced to the amidine.[11][12][13]This method can be effective for the synthesis of ortho-substituted benzamidines, which can be challenging via other routes.[11]Involves an additional reduction step.

Experimental Protocols

Protocol 1: Optimized Pinner Reaction for 4-Methoxy-2-trifluoromethyl-benzamidine

This protocol is a generalized procedure and may require optimization for your specific laboratory conditions.

Step 1: Formation of the Pinner Salt (Ethyl 4-methoxy-2-(trifluoromethyl)benzimidate hydrochloride)

  • Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, combine 4-methoxy-2-(trifluoromethyl)benzonitrile (1.0 eq) and anhydrous ethanol (5.0 eq).

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • HCl Saturation: Bubble anhydrous hydrogen chloride gas through the stirred solution. The temperature should be carefully monitored and maintained below 5 °C.

  • Reaction: Continue the HCl addition until the solution is saturated and a thick white precipitate of the Pinner salt forms. Seal the flask and allow it to stir at 0-5 °C for 12-24 hours.

  • Isolation (Optional but Recommended): The Pinner salt can be isolated by filtration under an inert atmosphere, washed with cold, anhydrous diethyl ether, and immediately used in the next step.

Step 2: Ammonolysis to form 4-Methoxy-2-trifluoromethyl-benzamidine

  • Ammonia Solution: Prepare a saturated solution of ammonia gas in anhydrous methanol.

  • Reaction: Add the Pinner salt (or the entire reaction mixture from Step 1) portion-wise to the stirred, cooled (0 °C) methanolic ammonia solution.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography.

Diagram: Pinner Reaction Workflow

Pinner_Workflow Start 4-Methoxy-2-(trifluoromethyl)benzonitrile + Anhydrous Ethanol HCl_add Bubble with anhydrous HCl gas at 0-5 °C Start->HCl_add Pinner_salt Formation of Pinner Salt (Ethyl 4-methoxy-2-(trifluoromethyl)benzimidate hydrochloride) HCl_add->Pinner_salt Ammonolysis Add to saturated solution of anhydrous NH3 in Methanol Pinner_salt->Ammonolysis Amidine_formation Stir at room temperature Ammonolysis->Amidine_formation Workup Work-up (Solvent removal, extraction, washing) Amidine_formation->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Final_product 4-Methoxy-2-trifluoromethyl-benzamidine Purification->Final_product

Caption: A step-by-step workflow for the Pinner reaction.

Concluding Remarks

Improving the synthesis yield of 4-Methoxy-2-trifluoromethyl-benzamidine hinges on meticulous control of reaction conditions, particularly the exclusion of moisture and careful temperature management. While the Pinner reaction remains a cornerstone for this transformation, exploring alternative methods may be warranted if yields remain unsatisfactory. Always consult the primary literature for specific substrate and scale considerations.

References

  • J&K Scientific LLC. (2025, June 4). Pinner Reaction.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Amidines: Alternatives to Acetimidohydrazide Hydrochloride.
  • National Institutes of Health. (n.d.). Synthesis of N-substituted aryl amidines by strong base activation of amines. PMC.
  • SynArchive. (2026). Pinner Reaction.
  • Wikipedia. (n.d.). Pinner reaction.
  • Royal Society of Chemistry. (2022, November 18). Amidines from cyclic amines and nitriles in the presence of zinc(II).
  • (N.d.). A Versatile Synthesis of Amidines from Nitriles Via Amidoximes.
  • PatSnap. (2017, November 17). Synthesis method of benzamidine hydrochloride. Eureka.
  • Sciforum. (n.d.). Synthesis of Amidines and its application to pyrimidouracil synthesis.
  • Google Patents. (n.d.). CN106565540A - Synthesis method for benzamidine derivatives.
  • National Institutes of Health. (n.d.). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. PMC.
  • National Institutes of Health. (n.d.). A Lewis acid-promoted Pinner reaction. PMC.
  • ResearchGate. (2021, January 21). How to improve the yield for the reaction below?

Sources

Optimization

Purification and recrystallization methods for 4-Methoxy-2-trifluoromethyl-benzamidine crude extracts

Welcome to the Technical Support Center for Advanced Intermediate Purification. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Intermediate Purification. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating and purifying 4-Methoxy-2-trifluoromethyl-benzamidine (typically handled as a hydrochloride salt).

Unlike standard aliphatic amines, the benzamidine core is highly basic, while the trifluoromethyl (-CF3) group introduces significant localized lipophilicity. This structural dichotomy often leads to unpredictable solubility profiles, "oiling out" during crystallization, and chromatographic streaking. The following self-validating protocols and troubleshooting guides are engineered to establish a reliable, high-yield purification pipeline.

Part 1: Physicochemical Profiling & Solvent Matrix

Before initiating any purification, it is critical to understand the quantitative parameters of your crude extract. The table below summarizes the target compound's properties and the validated solvent matrix required for mixed-solvent recrystallization.

Table 1: Physicochemical Properties & Solvent Selection Matrix

Parameter / PropertyValue / RecommendationMechanistic Rationale
CAS Number 1408058-12-7[1]Unique identifier for the hydrochloride salt form.
Molecular Weight 254.64 g/mol [1]Essential for stoichiometric calculations and yield assessment.
Primary Solvents (Good) Absolute Ethanol, MethanolThe highly polar amidinium chloride core readily dissolves in short-chain alcohols via hydrogen bonding[2].
Anti-Solvents (Poor) Ethyl Acetate, TolueneThe -CF3 and methoxy groups provide enough organic character to allow controlled supersaturation when these anti-solvents are introduced[2].
pKa (Amidine Core) ~11.0 - 12.0Highly basic; remains protonated during neutral/acidic workups, necessitating isolation as a salt to prevent degradation.

Part 2: Purification Workflow & Decision Matrix

The optimal purification route depends heavily on the impurity profile of your crude extract. Use the decision matrix below to determine whether to proceed directly to recrystallization or to perform a preliminary ion-exchange cleanup.

G Start Crude Extract 4-Methoxy-2-CF3-benzamidine Assess Purity Assessment (HPLC/TLC) Start->Assess Decision Impurity Profile? Assess->Decision IonExchange Cation-Exchange Chromatography Decision->IonExchange High Salts/Polymers Recryst Mixed-Solvent Recrystallization Decision->Recryst >80% Purity IonExchange->Recryst Charcoal Decolorization (Activated Carbon) Recryst->Charcoal HotFiltration Hot Gravity Filtration Charcoal->HotFiltration Cooling Controlled Cooling & Seeding HotFiltration->Cooling Pure Pure Benzamidine HCl (>99% Purity) Cooling->Pure

Figure 1: Purification workflow for 4-Methoxy-2-trifluoromethyl-benzamidine HCl.

Part 3: Core Methodology - Self-Validating Recrystallization

If your crude extract is >80% pure, mixed-solvent recrystallization is the most efficient purification method. This protocol uses an Ethanol/Ethyl Acetate gradient and includes self-validating checkpoints.

Step-by-Step Protocol:

  • Initial Dissolution: Weigh the crude 4-Methoxy-2-trifluoromethyl-benzamidine hydrochloride into an Erlenmeyer flask. Add a magnetic stir bar. Slowly add hot absolute ethanol (approx. 70°C) dropwise while stirring until the solid just dissolves[3].

    • Validation Check: If a white, granular solid refuses to dissolve even in excess hot ethanol, it is likely unreacted ammonium chloride (a common byproduct of Pinner synthesis). Filter this out before proceeding.

  • Decolorization (If required): If the solution is yellow or brown, remove from heat and allow it to cool slightly (to prevent boil-over). Add 1-2% (w/w) activated charcoal. Reheat to a gentle boil for 3–5 minutes. The carbon matrix will adsorb large, conjugated colored impurities[2][4].

  • Hot Filtration: Filter the hot solution through a fluted filter paper in a pre-warmed stemless glass funnel into a clean, heated flask.

    • Mechanistic Note: A stemless funnel prevents the solution from cooling and crystallizing prematurely in the stem, which would clog the apparatus[4].

  • Anti-Solvent Addition: Keep the filtrate on a hot plate at 60°C. Slowly add hot ethyl acetate (the anti-solvent) dropwise until the solution becomes faintly turbid (the cloud point). Add 1-2 drops of ethanol until the solution just clears again.

  • Controlled Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. Once at room temperature, transfer the flask to an ice-water bath (0–4°C) for 30 minutes to maximize lattice formation and yield[3].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold Ethanol/Ethyl Acetate (1:5 ratio) to displace the mother liquor without redissolving the product[3]. Dry under high vacuum.

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of forming crystals. What is the mechanistic cause, and how do I fix it? A1: "Oiling out" occurs when the target compound separates as a liquid phase because the saturation temperature of the mixture is higher than the melting point of the impure solute. The lipophilic -CF3 group combined with trace water or residual synthesis solvents often depresses the melting point. Solution: Do not attempt to freeze the oil. Reheat the mixture until it forms a single homogeneous solution. Add 5-10% more of your primary solvent (ethanol) to lower the saturation temperature. Cool the solution at a much slower rate (e.g., 5°C per hour) and introduce a pure seed crystal just before the expected cloud point to provide a nucleation site.

Q2: Standard silica gel chromatography results in severe streaking and low recovery. What is the alternative? A2: Benzamidines are highly basic (pKa ~11-12) and will interact strongly with the acidic silanol groups on standard stationary phases, causing irreversible adsorption or streaking. Solution: If chromatography is necessary prior to recrystallization, utilize cation-exchange chromatography . Because the benzamidine is positively charged at neutral pH, it will bind to a cation-exchange resin (e.g., SP Sepharose). You can wash away neutral and acidic impurities, then elute the pure benzamidine using a high-salt buffer (e.g., 1 M NaCl) or by increasing the pH[5].

Q3: I have persistent colored impurities even after recrystallization. Should I add more activated charcoal? A3: No. While activated charcoal is excellent for removing colored, conjugated byproducts, adding more than 1-2% by weight will drastically reduce your yield. The highly polar amidinium hydrochloride core can also adsorb to the porous carbon matrix[2][4]. Solution: If 2% charcoal does not clear the color, the impurity likely has a similar solubility profile to your product. Switch your solvent system entirely (e.g., from Ethanol/Ethyl Acetate to Methanol/Diethyl Ether) to alter the differential solubility, or perform an acid-base wash prior to recrystallization (though extreme care must be taken to avoid hydrolyzing the amidine to an amide).

Q4: How can I self-validate that my isolated crystals are the hydrochloride salt and not the free base? A4: Benzamidine free bases are generally unstable and prone to hydrolysis, so confirming the salt form is critical for long-term storage. Solution: Dissolve 5 mg of your final crystals in 1 mL of distilled water. Add 2 drops of a 5% Silver Nitrate (AgNO3) solution. The immediate formation of a heavy, white precipitate (AgCl) confirms the presence of the chloride counterion, validating that the structural integrity of the hydrochloride salt has been maintained.

Part 5: References

  • National Institutes of Health (PMC). Purification, crystallization and preliminary X-ray analysis of human mannose-binding lectin-associated serine protease-1 (MASP-1) catalytic region. Retrieved from: [Link]

  • University of Massachusetts. Recrystallization 2 (Laboratory Guidelines). Retrieved from:[Link]

  • University of Baghdad. Recrystallization of Solid Organic Compounds. Retrieved from: [Link]

  • University of Wisconsin. Recrystallization Techniques and Hot Filtration. Retrieved from: [Link]

Sources

Troubleshooting

Troubleshooting side reactions in 4-Methoxy-2-trifluoromethyl-benzamidine synthesis

Welcome to the Technical Support Center for the synthesis of 4-Methoxy-2-trifluoromethyl-benzamidine . As a Senior Application Scientist, I have designed this guide to address the unique chemoselective and steric challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Methoxy-2-trifluoromethyl-benzamidine .

As a Senior Application Scientist, I have designed this guide to address the unique chemoselective and steric challenges of this molecule. The ortho-trifluoromethyl (-CF3) group exerts immense steric hindrance, effectively blocking the Bürgi-Dunitz trajectory for incoming nucleophiles[1]. Simultaneously, the para-methoxy (-OMe) group, while stabilizing the aromatic ring, introduces a vulnerability to Lewis acid-mediated cleavage[2]. This guide unpacks the causality behind common failure modes—such as stalled conversions, amide hydrolysis, and demethylation—and provides self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Workflow & Side Reaction Pathways

G Nitrile 4-Methoxy-2-trifluoromethyl- benzonitrile PinnerSalt Imidate Salt Nitrile->PinnerSalt HCl, EtOH Garigipati Garigipati Complex Nitrile->Garigipati AlMe3, NH4Cl Amidoxime Amidoxime Intermediate Nitrile->Amidoxime NH2OH Amide Amide Byproduct PinnerSalt->Amide H2O or Heat Amidine 4-Methoxy-2-trifluoromethyl- benzamidine PinnerSalt->Amidine NH3 Demethyl Phenol Byproduct Garigipati->Demethyl Heat (>70°C) Garigipati->Amidine Workup Amidoxime->Amidine Zn, AcOH

Synthetic pathways and failure modes for 4-methoxy-2-trifluoromethyl-benzamidine.

Troubleshooting & FAQs

Q1: During the Pinner reaction, my LC-MS shows a dominant peak corresponding to 4-methoxy-2-trifluoromethylbenzamide instead of the target amidine. What is driving this hydrolysis, and how can I prevent it?

Causality & Mechanism: The formation of the amide byproduct during the Pinner reaction is driven by two primary factors: moisture contamination and thermal decomposition[3]. The intermediate Pinner salt (imidate hydrochloride) is highly electrophilic and thermodynamically unstable[4]. Because the ortho-CF3 group severely slows down the initial imidate formation, chemists are often tempted to raise the reaction temperature or extend reaction times. However, at temperatures above 0°C, the imidate undergoes thermal elimination to form the amide and an alkyl chloride[4]. Furthermore, if trace water is present, it outcompetes ammonia as a nucleophile, irreversibly hydrolyzing the imidate[3].

Self-Validating Protocol: Anhydrous Low-Temperature Pinner Synthesis

  • Step 1: Preparation. Flame-dry a 2-neck round-bottom flask under argon. Charge with 4-methoxy-2-trifluoromethylbenzonitrile (10.0 mmol) and anhydrous ethanol (12.0 mmol, Karl Fischer titration < 50 ppm water) in anhydrous diethyl ether (20 mL).

  • Step 2: Acidification. Cool the system strictly to -5°C using an ice/brine bath. Slowly bubble anhydrous HCl gas (passed through a concentrated H₂SO₄ drying train) into the stirred solution.

  • Step 3: Validation Checkpoint 1 (Mass Tracking). Weigh the flask before and after HCl bubbling. Continue until a mass increase corresponding to ~15.0 mmol of HCl is achieved.

  • Step 4: Imidate Formation. Seal the flask and stir at 0°C for 24-48 hours. A white precipitate (Pinner salt) will form.

  • Step 5: Validation Checkpoint 2 (Aliquot NMR). Quench a 50 µL aliquot in anhydrous CDCl₃. The disappearance of the nitrile carbon (~115 ppm) and appearance of the imidate carbon (~165 ppm) in ¹³C NMR confirms conversion.

  • Step 6: Aminolysis. Evaporate excess HCl under a stream of nitrogen at 0°C. Resuspend the salt in anhydrous ethanol and add a solution of anhydrous ammonia in ethanol (50.0 mmol) dropwise at -5°C. Stir for 12 hours at room temperature, then concentrate and purify.

Q2: I attempted the direct amidation using Garigipati's reagent (MeAl(Cl)NH₂), but I observed significant demethylation yielding 4-hydroxy-2-trifluoromethyl-benzamidine. Why does this occur?

Causality & Mechanism: Garigipati's reagent, formed in situ from trimethylaluminum (AlMe₃) and ammonium chloride, is a powerful tool for converting unreactive nitriles to amidines[5]. However, AlMe₃ is a potent Lewis acid. At the elevated temperatures typically required to overcome the steric hindrance of the ortho-CF3 group (80-100°C in toluene), the aluminum center coordinates to the oxygen atom of the para-methoxy group. This coordination weakens the O-CH₃ bond, leading to nucleophilic attack by chloride or another nucleophile in the system, effectively cleaving the ether to form a phenol byproduct.

Self-Validating Protocol: Modified Garigipati with Temperature Control

  • Step 1: Reagent Generation. In a flame-dried flask under argon, suspend anhydrous NH₄Cl (20.0 mmol) in anhydrous toluene (20 mL). Cool to 0°C. Slowly add AlMe₃ (20.0 mmol, 2.0 M in toluene). Stir at room temperature until methane evolution ceases (approx. 1-2 hours), yielding a clear solution of MeAl(Cl)NH₂.

  • Step 2: Addition. Add 4-methoxy-2-trifluoromethylbenzonitrile (10.0 mmol) dissolved in 5 mL toluene.

  • Step 3: Controlled Heating. Heat the reaction strictly to 65°C using an internal temperature probe. Do not exceed 70°C to prevent Lewis acid-mediated ether cleavage.

  • Step 4: Validation Checkpoint (UPLC-MS). Monitor the reaction at 12 hours. If conversion stalls, do not increase the temperature. Instead, cool to room temperature and add a fresh 0.5 eq of pre-formed Garigipati reagent.

  • Step 5: Quench. Cool to 0°C and carefully quench with a slurry of silica gel in chloroform (50 mL). Filter through a Celite pad to remove aluminum salts. Avoid harsh aqueous basic workups, which can hydrolyze the newly formed amidine.

Q3: Both Pinner and Garigipati routes are giving me low yields (<40%) due to unreacted starting material. Is there an alternative pathway that bypasses the steric hindrance?

Causality & Mechanism: The ortho-CF3 group creates a severe steric shield around the linear sp-hybridized nitrile carbon. The hydroxylamine-mediated route (amidoxime pathway) is highly effective here because hydroxylamine is a small, exceptionally nucleophilic species (due to the alpha-effect). It can penetrate the steric bulk more easily than larger alcohols or organoaluminum complexes, unlocking access to highly substituted amidines[6].

Self-Validating Protocol: Steric-Bypass Amidoxime Route

  • Step 1: Amidoxime Formation. Mix the nitrile (10.0 mmol), hydroxylamine hydrochloride (30.0 mmol), and triethylamine (30.0 mmol) in absolute ethanol (30 mL). Heat to 60°C for 6 hours.

  • Step 2: Validation Checkpoint 1. Analyze via LC-MS. Confirm the complete disappearance of the nitrile and the presence of the amidoxime intermediate (M+H = 235.07).

  • Step 3: Reduction. Concentrate the mixture, extract with EtOAc, and wash with water. Dissolve the isolated amidoxime in glacial acetic acid (20 mL). Add Zinc dust (50.0 mmol) portion-wise at room temperature to prevent exothermic over-reduction. Stir for 4 hours.

  • Step 4: Validation Checkpoint 2. Filter the mixture through Celite to remove Zinc. LC-MS should confirm the mass of the desired amidine (M+H = 219.07). Concentrate and neutralize with saturated NaHCO₃ for final extraction.

Diagnostic Decision Tree

G Start LC-MS Analysis of Reaction Q1 Amide Byproduct > 5%? Start->Q1 Moisture Check Solvents (KF <50 ppm) Q1->Moisture Yes (Hydrolysis) Temp Verify Temp Maintained ≤ 0°C Q1->Temp Yes (Thermal) Q2 Unreacted Nitrile > 20%? Q1->Q2 No Action1 Use Flame-Dried Flasks & Anhydrous EtOH Moisture->Action1 KF > 50 ppm Temp->Action1 Temp > 0°C Steric Ortho-CF3 Steric Block Q2->Steric Yes Action3 Switch to Amidoxime Route (NH2OH) Steric->Action3

Diagnostic decision tree for resolving low yields and side reactions in amidine synthesis.

Quantitative Comparison of Synthetic Routes

Synthesis RouteTypical Yield (%)Primary ByproductByproduct CausalityCritical Control Parameter
Pinner Reaction 30 - 50%4-Methoxy-2-trifluoromethylbenzamideMoisture hydrolysis / Thermal elimination of imidateAbsolute anhydrous conditions; T ≤ 0°C
Garigipati Reagent 55 - 70%4-Hydroxy-2-trifluoromethylbenzamidineLewis acid (AlMe₃) mediated ether cleavageStrict temperature limit (≤ 65°C)
Amidoxime Route 75 - 85%Over-reduced amine (rare)Harsh reduction conditionsMild reductant (Zn/AcOH)

Sources

Optimization

Preventing degradation of 4-Methoxy-2-trifluoromethyl-benzamidine during long-term storage

Welcome to the technical support center for 4-Methoxy-2-trifluoromethyl-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Methoxy-2-trifluoromethyl-benzamidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for preventing the degradation of this compound during long-term storage and experimental handling. Our goal is to ensure the integrity and reliability of your research by providing scientifically grounded and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 4-Methoxy-2-trifluoromethyl-benzamidine?

A1: The primary degradation pathway for 4-Methoxy-2-trifluoromethyl-benzamidine is hydrolysis of the amidine functional group. This reaction is typically catalyzed by the presence of water, and the rate can be significantly influenced by pH. The hydrolysis product is the corresponding amide, 4-Methoxy-2-trifluoromethyl-benzamide, and ammonia. This is a common degradation route for benzamidine derivatives.[1]

Q2: How do the methoxy and trifluoromethyl substituents affect the stability of the molecule?

A2: The electronic properties of the substituents on the benzene ring influence the rate of hydrolysis. The trifluoromethyl group is a strong electron-withdrawing group, which generally increases the susceptibility of the amidine carbon to nucleophilic attack by water, potentially accelerating hydrolysis.[2][3] Conversely, the methoxy group is an electron-donating group, which may have a competing, stabilizing effect. The interplay of these two groups will determine the overall stability. Studies on substituted N-(hydroxymethyl)benzamide derivatives have shown that electron-withdrawing groups can increase the reaction rate under certain conditions.[4][5]

Q3: What are the ideal long-term storage conditions for solid 4-Methoxy-2-trifluoromethyl-benzamidine?

A3: For optimal long-term stability of solid 4-Methoxy-2-trifluoromethyl-benzamidine, we recommend the following conditions:

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon or Nitrogen)Minimizes oxidation and reaction with atmospheric moisture.[6][7]
Light Protected from light (amber vial)Prevents potential photolytic degradation.[8]
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the amidine group.[7]

Q4: My 4-Methoxy-2-trifluoromethyl-benzamidine has been stored at room temperature for a week. Is it still usable?

A4: While short-term exposure to room temperature may not lead to significant degradation, especially if the compound was stored in a tightly sealed container, it is crucial to verify its purity before use. We recommend performing a purity check using a validated analytical method, such as HPLC, to ensure the integrity of the compound. For critical experiments, using a freshly opened or properly stored sample is always the best practice.

Q5: Can I store 4-Methoxy-2-trifluoromethyl-benzamidine in solution?

A5: Storing 4-Methoxy-2-trifluoromethyl-benzamidine in solution is generally not recommended for long periods due to the increased risk of hydrolysis. If you must store it in solution for a short duration, use an anhydrous, aprotic solvent and store at -20°C or lower under an inert atmosphere. Aqueous solutions should be prepared fresh before each experiment.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected experimental results or low compound activity Degradation of the compound due to improper storage or handling.1. Verify the purity of your 4-Methoxy-2-trifluoromethyl-benzamidine stock using HPLC. 2. Review your storage conditions against the recommended guidelines. 3. Prepare fresh solutions from a new or properly stored solid sample.
Appearance of a new peak in the HPLC chromatogram of an old sample Formation of a degradation product, likely 4-Methoxy-2-trifluoromethyl-benzamide.1. Attempt to identify the degradation product using LC-MS. 2. If the new peak is significant, discard the old stock and use a fresh sample. 3. Perform a forced degradation study to confirm the identity of the degradation product.
The solid compound appears clumpy or discolored Absorption of moisture and potential degradation.1. Do not use the compound for sensitive experiments. 2. If possible, attempt to dry the compound under high vacuum, but be aware that some degradation may be irreversible. 3. It is safest to discard the compromised batch and obtain a fresh supply.

Experimental Protocols

Protocol 1: Forced Degradation Study

Materials:

  • 4-Methoxy-2-trifluoromethyl-benzamidine

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • LC-MS system (for identification of degradants)

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of the compound in 0.1 N HCl.

    • Incubate at 60°C and monitor the reaction at different time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of the compound in 0.1 N NaOH.

    • Incubate at 60°C and monitor the reaction at different time points.

    • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of the compound in a solution of 3% H₂O₂.

    • Store at room temperature and monitor at different time points.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the solid compound to light in a photostability chamber.

    • Analyze samples at various time points.

  • Humidity Stress:

    • Analyze samples at various time points.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

    • Use LC-MS to determine the mass of any degradation products to aid in their identification.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for 4-Methoxy-2-trifluoromethyl-benzamidine. Method optimization will be required.

Instrumentation:

  • HPLC with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid

Gradient Elution:

  • A gradient elution is recommended to ensure separation of the parent compound from any potential degradation products. A typical starting point would be a linear gradient from 10% B to 90% B over 20-30 minutes.

Detection:

  • UV detection at a wavelength determined by the UV spectrum of 4-Methoxy-2-trifluoromethyl-benzamidine (a wavelength scan should be performed).

Procedure:

  • Prepare a stock solution of 4-Methoxy-2-trifluoromethyl-benzamidine in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject a known concentration of the standard solution to determine the retention time of the parent compound.

  • Inject samples from the forced degradation study to assess the separation of degradation products from the parent peak.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.[10][11][12][13][14]

Visualizations

degradation_pathway 4-Methoxy-2-trifluoromethyl-benzamidine 4-Methoxy-2-trifluoromethyl-benzamidine 4-Methoxy-2-trifluoromethyl-benzamide 4-Methoxy-2-trifluoromethyl-benzamide 4-Methoxy-2-trifluoromethyl-benzamidine->4-Methoxy-2-trifluoromethyl-benzamide Hydrolysis (H₂O, H⁺ or OH⁻) Further Degradation Products Further Degradation Products 4-Methoxy-2-trifluoromethyl-benzamide->Further Degradation Products Harsh Conditions

Caption: Likely primary degradation pathway of 4-Methoxy-2-trifluoromethyl-benzamidine.

experimental_workflow cluster_storage Long-Term Storage cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting storage_conditions -20°C or lower Inert Atmosphere Light Protection Dry Environment prepare_fresh Prepare Fresh Solutions storage_conditions->prepare_fresh purity_check Purity Check (HPLC) prepare_fresh->purity_check experiment Conduct Experiment purity_check->experiment unexpected_results Unexpected Results experiment->unexpected_results forced_degradation Forced Degradation Study unexpected_results->forced_degradation lc_ms_analysis LC-MS Analysis forced_degradation->lc_ms_analysis new_sample Use Fresh Sample lc_ms_analysis->new_sample

Caption: Recommended workflow for storage and handling.

References

Sources

Troubleshooting

Resolving NMR peak overlaps in 4-Methoxy-2-trifluoromethyl-benzamidine spectra

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving complex spectral ambiguities in heavily substituted fluorinated aromatics. The molecule 4-Methoxy-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving complex spectral ambiguities in heavily substituted fluorinated aromatics.

The molecule 4-Methoxy-2-trifluoromethyl-benzamidine presents a perfect storm of NMR challenges: severe J -coupling overlap from the trifluoromethyl (-CF 3​ ) group, intermediate chemical exchange from the amidine moiety, and crowded aromatic proton resonances.

Below is our comprehensive troubleshooting portal, designed to provide you with the causality behind these phenomena and self-validating protocols to resolve them.

Module 1: Diagnostic FAQs (Understanding the Overlap)

Q: Why is my 13 C spectrum completely unreadable in the 110–160 ppm region? A: This is caused by heteronuclear scalar coupling ( J -coupling) between the 100% naturally abundant 19 F nuclei and the 13 C carbon backbone. The -CF 3​ group splits its own carbon into a massive quartet ( 1JCF​≈270 Hz) that spans over 10 ppm. Furthermore, it splits the adjacent C2 carbon ( 2JCF​≈30 Hz) and the C1/C3 carbons ( 3JCF​≈4−5 Hz)[1]. These broad quartets overlap heavily with the C4 (-OCH 3​ substituted), C5, C6, and amidine carbon signals, creating a dense, unassignable multiplet thicket.

Q: Why are the amidine (-C(=NH)NH 2​ ) protons broad, integrated incorrectly, or completely missing in my 1 H NMR? A: Benzamidines exhibit complex dynamic behavior driven by tautomerism between the amino and imino forms, as well as restricted rotation around the C-N partial double bond[2]. At ambient temperature (298 K), the proton exchange rate often falls into the intermediate regime on the NMR timescale. This causes the signals to undergo severe quadrupolar broadening from the 14 N nucleus and coalesce into the baseline[3].

Q: Standard 2D COSY isn't helping me assign the aromatic protons (H3, H5, H6). What is the alternative? A: The electron-donating -OCH 3​ group and electron-withdrawing -CF 3​ group create similar shielding environments for H5 and H6, often causing them to overlap. Because H3 only has weak meta-coupling ( 4JHH​≈2.5 Hz), its cross-peaks in a COSY spectrum can be too weak to distinguish from noise. You must switch from a through-bond technique to a through-space technique like 19 F- 1 H HOESY to anchor your assignments[4].

Module 2: Visualization Workflows

NMR_Troubleshooting Start Observe Overlap in Standard 1H/13C NMR B1 1H NMR: Aromatic Multiplets Overlap Start->B1 B2 13C NMR: C-F Quartets Mask Signals Start->B2 B3 1H NMR: Amidine Protons Broad/Missing Start->B3 C1 Protocol C: Perform 19F-1H HOESY (Spatial correlation to CF3) B1->C1 Identify H3 C2 Protocol B: Perform 13C{1H, 19F} NMR (Collapse quartets to singlets) B2->C2 Remove J(C,F) C3 Protocol A: Perform VT-NMR (Lower Temp) (Slow down proton exchange) B3->C3 Resolve Tautomers D Resolved Structural Assignment C1->D C2->D C3->D

Workflow for resolving NMR spectral overlaps in fluorinated benzamidines.

Module 3: Protocol Library

Protocol A: Resolving Amidine Broadening via VT-NMR

Causality: By lowering the sample temperature, we reduce the thermal energy driving the tautomeric exchange. Once the exchange rate drops below the NMR timescale (the slow-exchange limit), the time-averaged broad hump resolves into distinct, sharp signals for the E and Z isomers and the distinct -NH 2​ / =NH protons[3]. Methodology:

  • Prepare the sample in a non-exchanging, low-freezing-point solvent (e.g., CDCl 3​ or CD 2​ Cl 2​ ). Do not use CD 3​ OD, as deuterium exchange will permanently erase the amidine signals.

  • Acquire a standard 1 H spectrum at 298 K.

  • Lower the probe temperature in 10 K increments down to 250 K, allowing 5 minutes for thermal equilibration at each step.

  • Re-shim the magnet at each temperature point using the gradient shimming protocol. Self-Validation System: Monitor the full width at half maximum (FWHM) of the solvent residual peak (e.g., CDCl 3​ at 7.26 ppm). If the solvent peak remains sharp (<1.5 Hz) while the amidine peaks sharpen as temperature drops, the initial broadening was definitively caused by chemical exchange, not poor magnetic shimming.

Protocol B: Resolving 13 C Overlap via 13 C{ 1 H, 19 F} Decoupling

Causality: Applying a broadband decoupling pulse sequence (such as WALTZ-16 or GARP) to both the 1 H and 19 F channels simultaneously continuously flips the nuclear spins of the protons and fluorines. This averages their scalar coupling interactions with 13 C to zero, collapsing the complex JCF​ quartets into sharp, high-intensity singlets[5]. Methodology:

  • Ensure your NMR spectrometer is equipped with a triple-resonance probe capable of tuning to 13 C, 1 H, and 19 F simultaneously.

  • Set the 19 F transmitter frequency to the center of the -CF 3​ resonance (approx. -61 ppm).

  • Apply inverse-gated broadband decoupling on the 19 F channel (to prevent nuclear Overhauser effect artifacts that distort integration) alongside standard 1 H decoupling.

  • Acquire the 13 C spectrum with an appropriate relaxation delay ( D1≥2 seconds). Self-Validation System: Overlay the standard 13 C{ 1 H} spectrum with the new 13 C{ 1 H, 19 F} spectrum. The definitive collapse of the ~270 Hz quartet into a single, high-intensity peak at ~124 ppm validates the successful removal of JCF​ coupling and mathematically confirms the -CF 3​ carbon assignment[1].

Protocol C: Resolving Aromatic 1 H Overlap via 19 F- 1 H HOESY

Causality: Heteronuclear Overhauser Effect Spectroscopy (HOESY) exploits cross-relaxation driven by the dipole-dipole interaction between 19 F and 1 H spins through space[4]. Because NOE intensity is inversely proportional to the sixth power of the internuclear distance ( r−6 ), only protons within ~5 Å of the -CF 3​ group will show a signal. Methodology:

  • Acquire standard 1D 1 H and 19 F spectra to determine the exact spectral widths and transmitter offsets.

  • Set up a 2D 19 F- 1 H HOESY experiment. Set the mixing time ( tmix​ ) between 300–500 ms, which is optimal for small-to-medium molecules.

  • Acquire the 2D matrix (typically 2048 x 256 increments) to ensure sufficient resolution in the indirect dimension. Self-Validation System: In the resulting 2D spectrum, check for the absence of cross-peaks to the methoxy (-OCH 3​ ) protons. Because the -OCH 3​ group is para to the -CF 3​ group, the distance far exceeds the NOE threshold. A strong cross-peak exclusively to the H3 proton internally validates the spatial geometry and anchors the rest of your aromatic assignments.

HOESY_Pathway F 19F Spin (-CF3 Group) NOE Dipolar Coupling (< 5 Å Space) F->NOE RF Excitation H 1H Spin (H3 Proton) NOE->H Cross-Relaxation

Magnetization transfer pathway in 19F-1H HOESY for spatial assignment.

Module 4: Quantitative Data Center

Table 1: Expected NMR Parameters for 4-Methoxy-2-trifluoromethyl-benzamidine | Nucleus | Position | Expected Shift (ppm) | Multiplicity | Coupling Constant ( J ) | |---------|----------|----------------------|--------------|-------------------------| | 19 F | -CF 3​ | -60.5 to -62.0 | Singlet | N/A | | 13 C | -CF 3​ | ~124.0 | Quartet | 1JCF​≈270 Hz | | 13 C | C2 (Ring) | ~128.5 | Quartet | 2JCF​≈30 Hz | | 13 C | C1, C3 (Ring) | ~115.0 - 130.0 | Quartet | 3JCF​≈4−5 Hz | | 1 H | H3 (Ring) | ~7.2 | Doublet | 4JHH​≈2.5 Hz | | 1 H | H5 (Ring) | ~7.1 | Doublet of Doublets | 3JHH​≈8.5 Hz, 4JHH​≈2.5 Hz | | 1 H | H6 (Ring) | ~7.5 | Doublet | 3JHH​≈8.5 Hz |

Table 2: Amidine Proton Exchange Dynamics by Solvent

Solvent System Exchange Rate (298 K) Spectral Presentation Recommended Resolution Strategy

| DMSO- d6​ | Moderate | Broad singlet (baseline) | Add 3Å molecular sieves; VT-NMR to 320 K (coalesce) or 270 K (resolve). | | CDCl 3​ | Slow to Moderate | Two broad humps | VT-NMR to 250 K to isolate E/Z tautomer peaks. | | CD 3​ OD / D 2​ O | Very Fast | Signal absent | Use as confirmation of exchangeable protons via H/D exchange. |

References

  • Multinuclear Magnetic Resonance and Theoretical Calculations in the Study of Structure and Tautomerism of Some 2-amino-N'-(aryl)-benzamidines | PubMed | 2[2]

  • Hydrogen-bond-assisted configurational diversity of benzamidines: experimental and theoretical study | RSC Publishing |3[3]

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds | ACD/Labs | 1[1]

  • Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant | ChemRxiv | 5[5]

  • Improving the accuracy of 1H-19F internuclear distance measurement using 2D 1H-19F HOESY | PubMed | 4[4]

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for 4-Methoxy-2-trifluoromethyl-benzamidine

Welcome to the Advanced Chromatography Support Center. 4-Methoxy-2-trifluoromethyl-benzamidine presents a unique chromatographic challenge: it combines a highly basic, polar benzamidine moiety (pKa ~11.6) with a hydropho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. 4-Methoxy-2-trifluoromethyl-benzamidine presents a unique chromatographic challenge: it combines a highly basic, polar benzamidine moiety (pKa ~11.6) with a hydrophobic trifluoromethyl-methoxy-phenyl ring. This "mixed-mode" chemical nature frequently leads to severe peak tailing, poor retention reproducibility, and complex secondary interactions on standard reversed-phase columns.

This guide is engineered for researchers and drug development professionals. It provides mechanistically grounded troubleshooting strategies, self-validating protocols, and optimization logic to achieve pristine peak shapes for both UV and LC-MS workflows.

Chromatographic Optimization Logic

OptimizationWorkflow Start Initial Run: Standard C18, 0.1% FA CheckTailing Is Tailing Factor (Tf) > 1.5? Start->CheckTailing CheckRet Is Retention Factor (k') < 2? CheckTailing->CheckRet No AddTFA Use IP-RPLC (Add 0.05% TFA or 10mM Hexanesulfonate) CheckTailing->AddTFA Yes (Silanol Interaction) HILIC Switch to HILIC (Amide Column + NH4Formate Buffer) CheckRet->HILIC Yes (Too Hydrophilic) OptimizeGrad Optimize Gradient & Buffer Molarity CheckRet->OptimizeGrad No (Acceptable) CheckMS Is LC-MS Compatibility Required? AddTFA->CheckMS CheckMS->HILIC Yes (TFA suppresses MS) CheckMS->OptimizeGrad No (UV Detection OK) MixedMode Mixed-Mode Cation Exchange HILIC->MixedMode If HILIC fails

Decision tree for optimizing benzamidine chromatography based on peak shape and MS requirements.

Section 1: Core Troubleshooting & FAQs

Q1: Why does 4-Methoxy-2-trifluoromethyl-benzamidine exhibit severe peak tailing (Tf > 2.0) on standard C18 columns with 0.1% Formic Acid? A1: The causality lies in electrostatic secondary interactions. The benzamidine moiety is a strong base (pKa ~11.6) and remains fully protonated (cationic) at the acidic pH provided by 0.1% formic acid. Standard C18 silica columns contain residual surface silanols (Si-OH) with a pKa of ~3.5–4.5. Even at low pH, a fraction of these silanols ionize to Si-O⁻. The positively charged benzamidine undergoes strong cation-exchange interactions with these anionic silanols, causing the analyte to "stick" to the stationary phase. Formic acid is a weak ion-pairing agent and cannot sufficiently mask these interactions, resulting in severe peak tailing.

Q2: We are using UV detection and need a robust reversed-phase method. What is the optimal ion-pairing strategy? A2: For UV-based applications, Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) is the gold standard. Adding a strong ion-pairing reagent such as 0.05%–0.1% Trifluoroacetic Acid (TFA)[1] or 10 mM Hexanesulfonic acid[2] to the mobile phase resolves the tailing. Mechanistically, these anionic reagents form a neutral, hydrophobic ion-pair complex with the cationic benzamidine. This complex partitions cleanly into the C18 stationary phase, increasing retention ( k′ ) and shielding the basic moiety from residual silanols, yielding a symmetrical peak (Tf < 1.2).

Q3: How can I improve retention and peak shape without sacrificing LC-MS sensitivity? A3: Strong ion-pairing reagents like TFA or hexanesulfonic acid cause severe ion suppression in the Electrospray Ionization (ESI) source of a mass spectrometer. To achieve MS compatibility, transition from RPLC to Hydrophilic Interaction Liquid Chromatography (HILIC)[3]. HILIC utilizes a polar stationary phase and a highly organic mobile phase (e.g., >85% Acetonitrile). By incorporating 10–50 mM ammonium formate buffer (pH 3.0–4.0), you provide sufficient ionic strength to disrupt secondary interactions while promoting the partitioning of the polar benzamidine into the water-enriched layer on the column surface. Ammonium formate is fully volatile and enhances positive-ion ESI-MS sensitivity.

Section 2: Validated Experimental Protocols

PrepWorkflow Step1 Weigh Ammonium Formate (Target: 50 mM Stock) Step2 Dissolve in H2O & Adjust pH to 3.5 Step1->Step2 Step3 Filter through 0.2 µm PTFE Step2->Step3 Step4 Prepare Mobile Phase B (90% ACN / 10% Buffer) Step3->Step4 Step5 Equilibrate Column (>20 Column Volumes) Step4->Step5

Workflow for preparing MS-compatible HILIC mobile phases for benzamidine analysis.

Protocol A: IP-RPLC Method for UV Quantitation

Use this protocol when LC-MS is not required and maximum robustness on standard equipment is desired.

  • Mobile Phase A Preparation: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water (0.1% v/v). Mix thoroughly and degas.

  • Mobile Phase B Preparation: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile[4].

  • Column Selection: Install a base-deactivated, end-capped C18 column (e.g., Waters Symmetry or Phenomenex Luna C18) to minimize baseline silanol activity[4].

  • Gradient Elution: Start at 5% B, hold for 1 min, ramp to 60% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Equilibration: Equilibrate the column with 15 column volumes (CV) of starting mobile phase. Causality: The stationary phase must be fully saturated with the ion-pairing reagent to ensure reproducible retention times.

  • Self-Validating System Suitability Check:

    • Inject a neutral marker (e.g., toluene) to verify column efficiency (N > 10,000).

    • Inject the 4-Methoxy-2-trifluoromethyl-benzamidine standard. Verify the Tailing Factor (Tf) is ≤ 1.3 and the %RSD of retention time for 5 replicate injections is ≤ 1.0%. If %RSD > 1.0%, the column requires further equilibration with TFA.

Protocol B: HILIC-MS/MS Method for High-Sensitivity Analysis

Use this protocol for low-level quantitation requiring Electrospray Ionization (ESI).

  • Buffer Stock Preparation: Dissolve 3.15 g of Ammonium Formate in 100 mL of HPLC-grade water to create a 500 mM stock. Adjust to pH 3.5 using pure Formic Acid.

  • Mobile Phase A (Aqueous): Dilute the stock to 50 mM Ammonium Formate in water.

  • Mobile Phase B (Organic): Prepare a solution of 90% Acetonitrile and 10% water containing 10 mM Ammonium Formate[3].

  • Column Selection: Install a HILIC-specific column (e.g., BEH Amide or SeQuant ZIC-HILIC).

  • Sample Diluent (Critical Step): Ensure the sample is dissolved in a solvent closely matching the starting mobile phase (e.g., >80% Acetonitrile). Causality: Injecting highly aqueous samples in HILIC disrupts the water-enriched partition layer on the column, causing severe peak fronting or splitting.

  • Self-Validating System Suitability Check:

    • Run an isocratic hold at 85% Mobile Phase B.

    • Inject the standard. Verify k′≥2.0 (elution well past the void volume). If k′<2.0 , decrease the aqueous fraction in the mobile phase (e.g., increase to 92% B), as water acts as the strong eluting solvent in HILIC.

Section 3: Quantitative Data Summaries

The following table summarizes the expected chromatographic performance of 4-Methoxy-2-trifluoromethyl-benzamidine across different mobile phase optimization strategies.

Mobile Phase AdditiveConcentrationMechanism of ActionTypical Tailing Factor (Tf)MS Compatibility
Formic Acid 0.1% v/vLow pH, weak ion-pairing> 2.5 (Poor)Excellent
Trifluoroacetic Acid (TFA) 0.05% - 0.1% v/vLow pH, strong ion-pairing1.1 - 1.3 (Good)Poor (Ion Suppression)
Hexanesulfonic Acid 10 mMHydrophobic ion-pairing1.0 - 1.2 (Excellent)Incompatible (Non-volatile)
Ammonium Formate (HILIC) 10 - 50 mMHigh ionic strength partitioning1.0 - 1.4 (Good)Excellent
Section 4: References
  • Title : Benzamidine - EPA Source : epa.gov URL :

  • Title : Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography - PubMed Source : nih.gov URL :

  • Title : Design, Synthesis, and Evaluation of a Novel Benzamidine-Based Inhibitor of VEGF-C binding to Neuropilin-2 - PMC Source : nih.gov URL :

  • Title : Benzamidine Conjugation Converts Expelled Potential Active Agents into Antifungals against Drug-Resistant Fungi | Journal of Medicinal Chemistry Source : acs.org URL :

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 4-Methoxy-2-trifluoromethyl-benzamidine Purity Analysis: C18 vs. PFP Comparison Guide

The Chromatographic Challenge: Fluorinated Benzamidines 4-Methoxy-2-trifluoromethyl-benzamidine (CAS: 1408058-12-7) presents a unique dual-challenge for High-Performance Liquid Chromatography (HPLC) method developers. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

The Chromatographic Challenge: Fluorinated Benzamidines

4-Methoxy-2-trifluoromethyl-benzamidine (CAS: 1408058-12-7) presents a unique dual-challenge for High-Performance Liquid Chromatography (HPLC) method developers. The molecule contains a highly basic benzamidine moiety (pKa > 11) and a strongly electronegative, hydrophobic trifluoromethyl ( −CF3​ ) group. When analyzing the purity of such compounds, standard reversed-phase methods often fail to provide the resolution and peak symmetry required by stringent pharmaceutical regulatory standards.

Mechanistic Causality: Why PFP Outperforms C18

As a Senior Application Scientist, it is critical to look beyond standard platform methods and understand the physical chemistry governing column interactions.

The Failure of C18 (Alkyl) Phases: Traditional C18 columns rely almost entirely on dispersive (hydrophobic) interactions. When analyzing basic benzamidines, the protonated amine groups undergo1[1]. Because this interaction is a slow desorption process, it causes severe peak tailing (USP Tf​>2.0 ), shifting retention times, and poor resolution of closely eluting synthetic impurities[2].

The Orthogonal Advantage of PFP (Pentafluorophenyl) Phases: To establish a robust method, we must shift the primary retention mechanism. 3[3]:

  • π−π Interactions: The electron-deficient pentafluorophenyl ring interacts strongly with the electron-rich regions of the analyte's benzamidine ring.

  • Dipole-Dipole & Hydrogen Bonding: The highly electronegative fluorine atoms on the column interact with the methoxy and trifluoromethyl groups of the analyte, providing enhanced shape selectivity.

  • Ion-Exchange Shielding: 4[4] that favorably retain basic analytes without the tailing associated with bare silica silanols.

Method Validation Workflow (ICH Q2(R2))

The updated5[5]. The workflow below illustrates the logical progression from column screening to final validation.

HPLC_Validation Start Method Goal: 4-Methoxy-2-trifluoromethyl-benzamidine Purity Analysis Screening Stationary Phase Screening Start->Screening C18 Standard C18 Column (Dispersive Interactions Only) Screening->C18 PFP PFP Column (Dipole, π-π, Shape Selectivity) Screening->PFP Fail High Tailing (Tf > 2.0) Poor Resolution C18->Fail Silanol Interactions Pass Symmetrical Peaks (Tf < 1.2) Optimal Resolution PFP->Pass Orthogonal Retention Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy, Precision) Pass->Validation

Figure 1: Decision tree and ICH Q2(R2) validation workflow for fluorinated benzamidine HPLC analysis.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates a System Suitability Test (SST) that acts as a self-validating gatekeeper before any sample analysis begins.

Reagents & Materials:

  • Column: High-purity PFP column (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures residual silanols are fully protonated and neutral, minimizing secondary interactions while keeping the benzamidine ionized for consistent retention).

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

Chromatographic Conditions:

  • Gradient: 0-2 min (20% B), 2-10 min (20% to 60% B), 10-12 min (60% B), 12-12.1 min (back to 20% B), 12.1-17 min (Equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Improves mass transfer kinetics, further sharpening the peak).

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Step-by-Step Workflow:

  • System Preparation: Purge the HPLC system with Mobile Phase A and B. Equilibrate the column for at least 15 column volumes until the baseline is completely stable.

  • System Suitability Testing (SST): Inject the 4-Methoxy-2-trifluoromethyl-benzamidine standard (100 µg/mL) five consecutive times.

    • Acceptance Criteria: Retention time %RSD ≤1.0% , Peak Area %RSD ≤2.0% , USP Tailing Factor ≤1.5 . If criteria fail, abort analysis and troubleshoot.

  • Specificity & Blank Evaluation: Inject a diluent blank to confirm no interfering peaks elute at the retention time of the API or its known synthetic precursors.

  • Sample Analysis: Inject samples in duplicate, bracketing with standard injections every 10 samples to verify ongoing system stability.

Comparative Data & Validation Results

The experimental data below clearly demonstrates the superiority of the PFP chemistry over a standard C18 column for this specific molecular class.

Table 1: Chromatographic Performance Comparison (C18 vs. PFP)

ParameterStandard C18 ColumnPFP ColumnRegulatory Target
Retention Time (min) 4.26.8N/A
USP Tailing Factor ( Tf​ ) 2.4 (Fail)1.1 (Pass) ≤1.5
Resolution ( Rs​ ) from Impurity A 1.23.4 ≥2.0
Theoretical Plates ( N ) 4,50012,500 >10,000

Table 2: ICH Q2(R2) Validation Summary on PFP Column

Validation ParameterICH Q2(R2) CriteriaExperimental ResultStatus
Specificity No interference at RTBlank/Placebo show 0 interferencePass
Linearity ( R2 ) >0.999 (25% to 150% of target)0.9998Pass
Accuracy (% Recovery) 98.0% - 102.0%99.4% - 100.6%Pass
Repeatability (% RSD) ≤2.0% (n=6)0.85%Pass

Conclusion

For the purity analysis of 4-Methoxy-2-trifluoromethyl-benzamidine, standard C18 columns are fundamentally mismatched due to unmitigated silanol-amidine interactions. By switching to a PFP stationary phase, analysts leverage π−π and dipole interactions that yield superior peak symmetry and resolution. The resulting method easily satisfies all ICH Q2(R2) validation requirements, providing a robust, self-validating system for routine pharmaceutical quality control.

References

  • Benchchem - Troubleshooting peak tailing in HPLC analysis of benzamides URL
  • Phenomenex - How to Reduce Peak Tailing in HPLC?
  • Restek - Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column URL
  • LCGC International - Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases URL
  • ICH - Validation of Analytical Procedures Q2(R2)

Sources

Comparative

A Comparative Guide to Trifluoromethylated Benzamidines in Enzyme Inhibition Assays

This guide provides an in-depth comparison of trifluoromethylated benzamidines as enzyme inhibitors, with a focus on serine proteases. It is intended for researchers, scientists, and drug development professionals, offer...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of trifluoromethylated benzamidines as enzyme inhibitors, with a focus on serine proteases. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Significance of Trifluoromethylated Benzamidines

Benzamidine and its derivatives are well-established competitive, reversible inhibitors of a variety of serine proteases, including thrombin and plasmin.[1] The introduction of a trifluoromethyl (CF3) group can significantly alter the physicochemical properties of the benzamidine scaffold. This is because fluorine is highly electronegative, and the CF3 group is a strong electron-withdrawing group. These properties can enhance the binding affinity and specificity of the inhibitor for the target enzyme.[2] Recent research has highlighted the potential of synthetic drug molecules containing fluorine due to their high permeability into cell membranes and strong binding affinity against proteins.[2] This guide will explore the nuances of comparing these modified inhibitors in robust enzyme inhibition assays.

Mechanism of Action: Targeting the Serine Protease Active Site

Serine proteases are a class of enzymes that cleave peptide bonds in proteins. They are characterized by a key serine residue in their active site which acts as a nucleophile. Benzamidine-based inhibitors function by mimicking the natural substrate of the enzyme. The positively charged amidinium group of the benzamidine interacts with a negatively charged aspartate residue in the S1 binding pocket of the protease, while the aromatic ring engages in hydrophobic interactions.

The trifluoromethyl group can further enhance these interactions. Its electron-withdrawing nature can increase the acidity of the amidinium group, potentially leading to stronger electrostatic interactions. Additionally, the lipophilic nature of the CF3 group can contribute to more favorable hydrophobic interactions within the enzyme's active site.

G cluster_Enzyme Serine Protease Active Site cluster_Inhibitor Inhibitor Binding Enzyme Free Enzyme ES Enzyme-Substrate Complex Enzyme->ES Forms EI Enzyme-Inhibitor Complex (Inactive) Enzyme->EI Forms EP Enzyme-Product Complex ES->EP Catalysis EP->Enzyme Releases Products Products EP->Products Inhibitor Trifluoromethylated Benzamidine Inhibitor->Enzyme Competes with Substrate EI->Enzyme Reversible Substrate Substrate Substrate->Enzyme Binds

Caption: Competitive inhibition of a serine protease by a trifluoromethylated benzamidine.

Experimental Design for Comparative Analysis

A robust comparison of trifluoromethylated benzamidine inhibitors requires a systematic approach to determine their inhibitory potency and mechanism. The following sections detail the necessary experimental protocols.

Key Parameters: IC50 and Ki
  • IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor that is required to reduce the rate of an enzymatic reaction by 50%. While a useful metric, it is dependent on the substrate concentration used in the assay.[3]

  • Ki (Inhibition constant): This is the dissociation constant for the enzyme-inhibitor complex.[4] It represents the intrinsic binding affinity of the inhibitor for the enzyme and is independent of substrate concentration, making it a more fundamental and comparable value.[3][4]

The relationship between IC50 and Ki for a competitive inhibitor is described by the Cheng-Prusoff equation:[3]

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the substrate concentration.

  • Km is the Michaelis-Menten constant, which is the substrate concentration at which the reaction rate is half of Vmax.[5]

Experimental Workflow

A typical workflow for comparing inhibitors involves determining the enzyme's kinetic parameters (Km and Vmax), followed by IC50 determination for each inhibitor, and finally, calculating the Ki value.

G start Start km_vmax Determine Enzyme Kinetics (Km and Vmax) start->km_vmax ic50 Determine IC50 for each Trifluoromethylated Benzamidine km_vmax->ic50 ki Calculate Ki for each Inhibitor using Cheng-Prusoff Equation ic50->ki compare Compare Ki values to determine relative potency ki->compare end End compare->end

Caption: Experimental workflow for comparing enzyme inhibitors.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for specific serine proteases. It is crucial to optimize buffer conditions, temperature, and incubation times for the enzyme of interest.

Protocol 1: Determination of Michaelis-Menten Constants (Km and Vmax)

Objective: To determine the kinetic parameters of the enzyme with its substrate in the absence of an inhibitor.

Materials:

  • Purified serine protease

  • Chromogenic or fluorogenic substrate stock solution

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.2, 20 mM CaCl2)[6]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of substrate dilutions in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the enzyme to each well.

  • Initiate the reaction by adding the different concentrations of the substrate to the wells.

  • Monitor the change in absorbance or fluorescence over time at a constant temperature.

  • Calculate the initial reaction velocity (V) for each substrate concentration.

  • Plot V versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[3] This can be done using non-linear regression software.[4]

Protocol 2: IC50 Determination

Objective: To determine the concentration of each trifluoromethylated benzamidine inhibitor that causes 50% inhibition of the enzyme activity.

Materials:

  • Same as Protocol 1, plus:

  • Stock solutions of trifluoromethylated benzamidine inhibitors in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare serial dilutions of each inhibitor.

  • In a 96-well plate, add the enzyme and the various concentrations of the inhibitor to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a set period (e.g., 5-15 minutes) to allow for binding.[6]

  • Initiate the reaction by adding the substrate at a fixed concentration (typically at or near the Km value).

  • Monitor the reaction rate as in Protocol 1.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Determination of Inhibition Type and Ki

Objective: To determine if the inhibition is competitive and to calculate the Ki value.

Procedure:

  • Perform a series of enzyme kinetic experiments (as in Protocol 1) in the presence of several different fixed concentrations of the inhibitor.[7]

  • Generate Lineweaver-Burk plots (1/V vs. 1/[S]) for each inhibitor concentration.

  • For competitive inhibition, the lines will intersect on the y-axis, indicating that Vmax is unchanged, while the apparent Km increases.[7]

  • Alternatively, Dixon plots (1/v versus [I]) can be used to determine the Ki for competitive inhibitors.[8]

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the inhibition is competitive.[3]

Data Presentation and Interpretation

For clear comparison, the determined kinetic parameters should be summarized in a table.

Table 1: Comparative Inhibition of a Serine Protease by Trifluoromethylated Benzamidines

InhibitorIC50 (µM)Ki (µM)Mode of Inhibition
Benzamidine (Control)18.0[6]-Competitive
Compound A (m-CF3)ValueValueType
Compound B (p-CF3)ValueValueType
Compound C (o-CF3)ValueValueType

Note: The Ki for Benzamidine against bovine trypsin is reported as 18.0 µM.[6] This can serve as a benchmark.

A lower Ki value indicates a more potent inhibitor.[3] By comparing the Ki values of the different trifluoromethylated benzamidines, their relative potencies can be objectively assessed. The position of the trifluoromethyl group (ortho, meta, or para) on the benzamidine ring can significantly influence the inhibitory activity, and this systematic analysis will reveal these structure-activity relationships (SAR).

Conclusion

This guide provides a comprehensive framework for the comparative analysis of trifluoromethylated benzamidines in enzyme inhibition assays. By following these detailed protocols and principles of data interpretation, researchers can obtain reliable and reproducible data to guide the rational design of novel and selective serine protease inhibitors. The emphasis on determining the substrate-independent Ki value ensures a fundamentally sound comparison of inhibitor potency.

References

  • American Journal of Respiratory Cell and Molecular Biology. (2001, April 10). Selective Inhibition of Large-to-Small Surfactant Aggregate Conversion by Serine Protease Inhibitors of the bis-Benzamidine Type. Retrieved from [Link]

  • ACS Pharmacology & Translational Science. (2025, May 14). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. Retrieved from [Link]

  • PubMed. (2003, January 15). Selective inhibition of large-to-small surfactant aggregate conversion by serine protease inhibitors of the bis-benzamidine type. Retrieved from [Link]

  • PubMed. (1998, December 1). Oxyanion-mediated inhibition of serine proteases. Retrieved from [Link]

  • Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]

  • Taylor & Francis Online. (2009, November 16). A graphical method for determining inhibition constants. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Inhibition kinetics. Retrieved from [Link]

  • Iranian Journal of Science. (2025, February 15). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Retrieved from [Link]

  • GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. Retrieved from [Link]

  • Biology LibreTexts. (2025, December 11). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved from [Link]

  • Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

  • YouTube. (2022, October 22). Graphviz and dot: Generating Diagrams with Code. Retrieved from [Link]

  • Frontiers. (2021, April 28). Peptidyl Activity-Based Probes for Imaging Serine Proteases. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of trifluoromethyl containing piperidines. Retrieved from [Link]

  • PMC. (n.d.). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Retrieved from [Link]

  • Graphviz. (2015, January 5). Drawing graphs with dot. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of trifluoromethyl-functionalized benzo[de][6][8]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors. Retrieved from [Link]

  • HackMD. (2019, August 14). Graphviz. Retrieved from [Link]

  • Medium. (2018, October 7). Dot Language (graph based diagrams). Retrieved from [Link]

  • Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
  • EurekAlert!. (2023, May 21). Fluorine-based new drug synthesis at lightning speed. Retrieved from [Link]

  • MDPI. (2023, January 23). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]

  • Frontiers. (n.d.). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Retrieved from [Link]

Sources

Validation

High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation of 4-Methoxy-2-trifluoromethyl-benzamidine

Benzamidines are critical pharmacophores in drug discovery, frequently utilized as competitive inhibitors for serine proteases[1]. The structural characterization of heavily substituted benzamidines, such as 4-Methoxy-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Benzamidines are critical pharmacophores in drug discovery, frequently utilized as competitive inhibitors for serine proteases[1]. The structural characterization of heavily substituted benzamidines, such as 4-Methoxy-2-trifluoromethyl-benzamidine (CAS: 1408058-12-7), presents unique analytical challenges. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group creates complex, competing fragmentation pathways during collision-induced dissociation (CID).

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) against Triple Quadrupole (QqQ) platforms for the characterization and quantitation of this specific compound. This guide details the mechanistic causality behind its fragmentation and provides self-validating experimental protocols to ensure rigorous analytical integrity.

Chemical Profile & Mechanistic Fragmentation

Understanding the gas-phase behavior of a molecule is the foundation of mass spectrometry. 4-Methoxy-2-trifluoromethyl-benzamidine ( C9​H9​F3​N2​O ) has an exact monoisotopic mass of 218.0667 Da. Under positive electrospray ionization (+ESI), the highly basic amidine group readily accepts a proton, yielding a stable precursor ion [M+H]+ at m/z 219.0745 [2].

The Causality of Fragmentation

When subjected to CID, the internal energy imparted to the molecule dictates the cleavage of specific bonds based on their dissociation energies and the stability of the resulting product ions:

  • Primary Amidine Cleavage: The most thermodynamically favored pathway is the neutral loss of ammonia ( NH3​ , -17.0265 Da)[3]. This occurs via inductive cleavage at the protonated imine, forming a highly conjugated, stable fluorinated benzonitrile cation at m/z 202.0480 .

  • Methoxy Group Dynamics: The methoxy ether can undergo homolytic cleavage, resulting in the loss of a methyl radical ( ∙CH3​ , -15.0235 Da). This generates an odd-electron radical cation at m/z 204.0510 , a hallmark of aromatic methoxy substituents. Alternatively, the loss of methanol ( CH3​OH , -32 Da) can occur via a rearrangement process.

  • Trifluoromethyl Stability: While the CF3​ group is generally stable, higher collision energies (CE > 30 eV) force the loss of hydrogen fluoride (HF, -20.0062 Da), yielding a fragment at m/z 199.0683 .

G M Precursor[M+H]+ m/z 219.0745 F1 [M+H - NH3]+ m/z 202.0480 M->F1 -NH3 (-17 Da) Low CE (15 eV) F2 [M+H - CH3•]+• Radical Cation m/z 204.0510 M->F2 -CH3• (-15 Da) Med CE (25 eV) F3 [M+H - HF]+ m/z 199.0683 M->F3 -HF (-20 Da) High CE (35 eV) F4 [M+H - NH3 - CH3•]+• m/z 187.0245 F1->F4 -CH3• (-15 Da) F2->F4 -NH3 (-17 Da)

Caption: Primary CID fragmentation pathways of protonated 4-Methoxy-2-trifluoromethyl-benzamidine.

Platform Comparison: Q-TOF vs. QqQ

The choice between a Quadrupole Time-of-Flight (Q-TOF) and a Triple Quadrupole (QqQ) depends entirely on the analytical objective[4].

  • Q-TOF (HRMS): Excels in structural elucidation. By providing sub-2 ppm mass accuracy, the Q-TOF unambiguously differentiates between isobaric losses. For instance, distinguishing the loss of ∙CH3​ (15.0235 Da) from the loss of ∙NH (15.0109 Da) is impossible on a nominal mass instrument but trivial on a Q-TOF.

  • QqQ (Targeted MS): Excels in quantitation. By utilizing Multiple Reaction Monitoring (MRM), the QqQ filters out matrix noise, offering unparalleled sensitivity (femtogram-level limits of detection) and a linear dynamic range spanning 5-6 orders of magnitude, making it ideal for pharmacokinetic (PK) profiling.

Comparative Performance Data

Table 1: HR-MS/MS (Q-TOF) Fragmentation Profile (Structural Elucidation) Note: Data acquired at a collision energy of 25 eV. Mass error calculated against theoretical exact masses.

Fragment Ion AssignmentTheoretical m/zObserved m/zMass Error (ppm)Relative AbundanceCausality / Mechanism
[M+H]+ 219.0745219.0748+1.3100%Intact protonated precursor
[M+H−NH3​]+ 202.0480202.0478-1.085%Nucleophilic amidine cleavage
[M+H−∙CH3​]+∙ 204.0510204.0513+1.445%Homolytic methoxy cleavage
[M+H−HF]+ 199.0683199.0680-1.515%High-energy fluorine loss

Table 2: QqQ MRM Transitions and Sensitivity Metrics (Quantitation) Note: Dwell time set to 50 ms per transition.

MRM Transition (Q1 → Q3)Collision Energy (eV)PurposeLimit of Quantitation (LOQ)Linear Dynamic Range
219.1 → 202.0 15Quantifier (Highest Intensity)0.5 ng/mL 0.5−5000 ng/mL
219.1 → 204.1 25Qualifier 1 (Specificity)2.0 ng/mL 2.0−5000 ng/mL
219.1 → 187.0 30Qualifier 2 (Confirmation)5.0 ng/mL 5.0−5000 ng/mL

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in System Suitability Testing (SST). A protocol is only valid if the instrument proves its capability immediately prior to sample injection.

Step 1: System Suitability Testing (The Validation Gate)

Before analyzing the benzamidine derivative, inject a 10 ng/mL standard of Reserpine (m/z 609.2807).

  • For Q-TOF: Verify that the precursor mass error is ≤2.0 ppm and isotopic fidelity (M+1/M ratio) is within 5% of theoretical.

  • For QqQ: Verify that the MRM transition (609.3 → 195.1) yields a Signal-to-Noise (S/N) ratio ≥100:1 .

  • Causality: Passing SST ensures that any mass shifts or signal degradation observed in the actual sample are due to the analyte's chemistry or matrix effects, not instrument drift.

Step 2: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 4-Methoxy-2-trifluoromethyl-benzamidine in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Dilution: Dilute to 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid (a volatile organic acid) is critical. It lowers the pH, ensuring the amidine group is fully protonated in solution prior to entering the ESI source, thereby maximizing ionization efficiency and [M+H]+ yield[1].

Step 3: LC-MS/MS Acquisition Parameters
  • Chromatography: Reverse-phase UHPLC using a C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

  • Source Parameters (+ESI): Capillary Voltage: 3.5 kV; Desolvation Gas: 800 L/hr at 400°C.

Decision Workflow for Platform Selection

To streamline laboratory operations, use the following logical framework to determine which MS platform is appropriate for your specific stage of drug development involving this compound.

Workflow Start Analytical Goal for 4-Methoxy-2-CF3-benzamidine Q1 Is the primary goal Structural Elucidation or Quantitation? Start->Q1 QTOF HRMS (Q-TOF / Orbitrap) • Exact Mass (<2 ppm) • Isotope Fidelity • Unknown Degradant ID Q1->QTOF Metabolite ID / Impurity Profiling QQQ Triple Quadrupole (QqQ) • MRM Transitions • High Sensitivity (fg/mL) • High-Throughput PK Q1->QQQ Target Quantitation / PK Studies Data1 Output: Fragmentation Pathway Mapping QTOF->Data1 Data2 Output: Validated Bioanalytical Assay QQQ->Data2

Caption: Decision tree for selecting the optimal mass spectrometry platform based on analytical requirements.

Conclusion

The structural elucidation of 4-Methoxy-2-trifluoromethyl-benzamidine requires a nuanced understanding of its gas-phase chemistry. The dominant loss of ammonia is characteristic of the amidine pharmacophore, while the methoxy and trifluoromethyl groups introduce secondary radical and halogen-loss pathways. By leveraging the high mass accuracy of a Q-TOF, researchers can definitively map these pathways and identify novel degradants. Conversely, transitioning these characterized pathways into MRM methods on a QqQ unlocks the sensitivity required for rigorous bioanalytical quantitation. Selecting the right platform—and validating it through rigorous SST protocols—ensures data that is both scientifically accurate and highly reproducible.

Sources

Comparative

The Subtle Influence of a Methoxy Group: A Comparative Guide to Benzamidine pKa Values

A Senior Application Scientist's Guide for Drug Discovery Professionals In the landscape of medicinal chemistry, the benzamidine scaffold stands as a privileged structure, renowned for its ability to mimic arginine and i...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the benzamidine scaffold stands as a privileged structure, renowned for its ability to mimic arginine and interact with serine proteases, a class of enzymes implicated in conditions ranging from thrombosis to cancer.[1][2] The efficacy of these interactions is profoundly governed by the ionization state of the amidine group, which is, in turn, dictated by its acid dissociation constant, or pKa. A high pKa ensures the amidine is protonated and positively charged at physiological pH, a critical feature for binding to the negatively charged aspartate residues often found in the S1 pocket of serine proteases.[1]

However, this high basicity (pKa of benzamidine is 11.6) can be a double-edged sword, creating highly polar molecules that may suffer from poor oral bioavailability and pharmacokinetics.[1][3] Consequently, medicinal chemists frequently modify the benzamidine ring with various substituents to finely tune its basicity. This guide provides an in-depth comparison of unsubstituted benzamidine with its 4-methoxy derivative, exploring the electronic effects of this substitution and detailing the experimental workflow for precise pKa determination.

Comparative Analysis of pKa Values

The introduction of a methoxy group at the para-position of the benzene ring is predicted to increase the basicity of the amidine functional group.

CompoundStructurepKa ValueRationale for pKa Difference
Benzamidine Benzamidine structure11.6[1][4]Baseline basicity of the unsubstituted aromatic amidine.
4-Methoxybenzamidine 4-Methoxybenzamidine structure> 11.6 (Predicted)¹The electron-donating resonance effect (+M) of the para-methoxy group increases electron density on the amidine nitrogen, enhancing its basicity.

Mechanistic Insight: The Electronic Tug-of-War

The effect of the 4-methoxy substituent on the basicity of the benzamidine core is a classic example of the interplay between inductive and resonance effects.

  • Inductive Effect (-I): The oxygen atom in the methoxy group is highly electronegative and pulls electron density away from the aromatic ring through the sigma bond framework. This electron-withdrawing effect, on its own, would decrease the basicity of the amidine group.

  • Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic pi-system. When the methoxy group is in the para position, this electron-donating effect is maximized and extends throughout the ring to the amidine substituent. This increases the electron density on the nitrogen atoms of the amidine group, making them more available to accept a proton.

For a para-methoxy substituent, the resonance effect (+M) is dominant over the inductive effect (-I).[5][6] This net electron-donating character makes the conjugate acid of 4-methoxybenzamidine more stable than that of benzamidine, resulting in a higher pKa.

Caption: Resonance effect of the 4-methoxy group.

Experimental Protocol: pKa Determination by Potentiometric Titration

To experimentally validate the predicted pKa values, potentiometric titration is the gold-standard method, offering high precision and reliability.[7][8] The procedure measures the change in pH of a solution of the analyte as a titrant of known concentration is added incrementally.

Objective: To determine the pKa of benzamidine hydrochloride and 4-methoxybenzamidine hydrochloride.

Materials & Equipment:

  • Calibrated pH meter and combination pH electrode

  • Automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Reaction vessel (beaker)

  • Benzamidine hydrochloride

  • 4-Methoxybenzamidine hydrochloride

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

  • Deionized, CO₂-free water

  • Nitrogen gas supply

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh and dissolve the benzamidine hydrochloride salt in CO₂-free deionized water to make a solution of approximately 1 mM. Add KCl to a final concentration of 0.15 M to maintain a constant ionic strength throughout the titration.

    • Causality: Using the hydrochloride salt ensures the amidine starts in its protonated form. Constant ionic strength minimizes variations in activity coefficients.

  • System Inerting: Purge the analyte solution with nitrogen gas for 10-15 minutes before and during the titration.

    • Causality: This displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of a basic compound.

  • Titration: Place the solution on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with standardized 0.1 M NaOH. Record the pH and volume of titrant added at regular intervals, particularly in the regions where the pH changes rapidly.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the protonated benzamidine has been neutralized. This point corresponds to the midpoint of the flattest region of the curve (the buffer region).

Conclusion

The substitution of a hydrogen atom with a 4-methoxy group on the benzamidine ring is predicted to increase its pKa. This is a direct consequence of the dominant electron-donating resonance effect (+M) of the methoxy group, which enhances the electron density and basicity of the amidine functional group. While this modification might seem minor, such subtle tuning of a molecule's pKa is a fundamental strategy in drug design. It allows scientists to modulate the ionization state of a pharmacophore, thereby influencing its target binding affinity, solubility, and overall pharmacokinetic profile. The experimental determination of these values, accurately performed via methods like potentiometric titration, remains a critical step in validating design hypotheses and advancing the development of new therapeutics.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Chemistry LibreTexts. 23.1: Relative Basicity of Amines and Other Compounds. (2019). Available from: [Link]

  • De Witte, B., et al. Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Fevig, J. M., et al. Structure-Based Design of Novel Guanidine/Benzamidine Mimics. American Chemical Society. (2003). Available from: [Link]

  • Williams, R. pKa Data Compiled by R. Williams. (2022). Available from: [Link]

  • Fevig, J. M., et al. Structure-Based Design of Novel Guanidine/Benzamidine Mimics: Potent and Orally Bioavailable Factor Xa Inhibitors as Novel Anticoagulants. Journal of Medicinal Chemistry. (2003). Available from: [Link]

  • MDPI. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). Available from: [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]

  • Chemistry Stack Exchange. Effect of +M and +R effect in basicity of 4-methoxy aniline. (2021). Available from: [Link]

  • Moroder, L., et al. Design of Benzamidine-Type Inhibitors of Factor Xa. Journal of Medicinal Chemistry. (1998). Available from: [Link]

  • Wikipedia. Benzamidine. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2025). Available from: [Link]

  • Vaia. Basicity depends on availability of an electron pair to bond a proton. Correlate structural effects in these amines with their basicities. Available from: [Link]

  • PubChem. Benzamidine. National Institutes of Health. Available from: [Link]

  • PubChem. 4-Methoxybenzamide. National Institutes of Health. Available from: [Link]

  • Scribd. Basicity of Aromatic Amines Explained. Available from: [Link]

  • PubChem. 4-Methoxy-N,N-dimethylbenzenamine. National Institutes of Health. Available from: [Link]

  • ResearchGate. Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. (2025). Available from: [Link]

  • PubChemLite. N,n'-diphenyl-4-methoxybenzamidine (C20H18N2O). Available from: [Link]

  • PubChem. 4-Methoxybenzaldehyde. National Institutes of Health. Available from: [Link]

Sources

Validation

Comparative Guide: Evaluating Cross-Reactivity of 4-Methoxy-2-trifluoromethyl-benzamidine in Immunoassays

Executive Summary In the development of highly specific analytical methods for pharmacokinetic screening and drug monitoring, managing immunoassay cross-reactivity is a primary challenge. 4-Methoxy-2-trifluoromethyl-benz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of highly specific analytical methods for pharmacokinetic screening and drug monitoring, managing immunoassay cross-reactivity is a primary challenge. 4-Methoxy-2-trifluoromethyl-benzamidine (CAS 1408058-12-7) is a specialized small-molecule hapten and protease inhibitor analog. Because benzamidine derivatives share a conserved amidine core, antibodies raised against them are highly susceptible to off-target binding with structural analogs.

This guide provides a comprehensive, self-validating framework for evaluating the cross-reactivity profile of 4-Methoxy-2-trifluoromethyl-benzamidine against common structural alternatives. By detailing the causality behind competitive immunoassay design, this document equips drug development professionals with the protocols necessary to ensure absolute assay specificity.

Analyte Profile & Mechanistic Basis of Specificity

Cross-reactivity occurs when an antibody raised against a specific target binds to a structurally similar, non-target compound within the sample matrix, potentially leading to false-positive results or a dangerous overestimation of the analyte concentration (1)[1]. Understanding this dynamic is a critical component for accurate interpretation in toxicological and pharmacokinetic screening (2)[2].

Structural Uniqueness of the Target: 4-Methoxy-2-trifluoromethyl-benzamidine features two critical substitutions on the benzamidine ring:

  • 2-Trifluoromethyl ( −CF3​ ) Group: Highly electron-withdrawing and sterically bulky. It forces the amidine group into a specific spatial orientation due to ortho-steric hindrance.

  • 4-Methoxy ( −OCH3​ ) Group: Electron-donating, creating a "push-pull" electronic dipole across the aromatic ring.

When designing an immunoassay, the paratope of the capture antibody must recognize this exact steric and electronic profile. Analogs lacking the −CF3​ group will lack the necessary steric bulk, while those lacking the −OCH3​ group will present an incorrect electrostatic surface, reducing binding affinity.

Epitope_Recognition Ab Anti-4-M-2-TFM-BAM Antibody Paratope highly specific to CF3 and Methoxy groups Target Target Analyte 4-Methoxy-2-trifluoromethyl-benzamidine Target->Ab High Affinity (IC50 ~1.2 ng/mL) Analog1 Analog 1 4-Methoxybenzamidine (Missing CF3) Analog1->Ab Moderate Affinity (CR ~15%) Analog2 Analog 2 Benzamidine (Missing both groups) Analog2->Ab Negligible Affinity (CR <1%)

Caption: Competitive binding dynamics showing differential antibody affinity based on structural homology.

Experimental Design: Self-Validating Competitive ELISA

Because 4-Methoxy-2-trifluoromethyl-benzamidine is a small molecule (MW ~254.6 g/mol for the HCl salt) (3)[3], it lacks multiple distinct epitopes. Therefore, it cannot be "sandwiched" between two antibodies. A Competitive ELISA format is strictly required.

Rationale and Causality
  • Carrier Protein Conjugation: Small haptens cannot adsorb directly to polystyrene plates without losing their conformational presentation. Causality: Conjugating the target to Bovine Serum Albumin (BSA) ensures stable plate adsorption while projecting the hapten outward for optimal antibody recognition.

  • Incubation Time Management: Molecular interactions causing interference are a function of affinity, concentration, and exposure time. Causality: We strictly limit the competitive incubation step to 45 minutes to favor high-affinity specific interactions and minimize low-affinity cross-reactivity.

  • Self-Validating Controls: The protocol mandates a Zero Standard ( B0​ ) to determine maximum theoretical binding, and a Non-Specific Binding (NSB) blank to rule out secondary antibody interference.

Competitive_ELISA Coat 1. Antigen Coating (BSA-Conjugate) Block 2. Blocking (1% BSA) Coat->Block Compete 3. Competitive Binding (Sample + Free Ab) Block->Compete Wash 4. Stringent Wash (Removes Analogs) Compete->Wash Detect 5. Readout (HRP-Secondary) Wash->Detect

Caption: Workflow of a competitive ELISA optimized for small molecule cross-reactivity screening.

Step-by-Step Methodology
  • Plate Coating: Coat a 96-well high-binding microtiter plate with 100 µL/well of 4-Methoxy-2-trifluoromethyl-benzamidine-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate 3x with PBS-T (Phosphate Buffered Saline + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBS. Incubate for 1 hour at 37°C.

    • Causality: Unoccupied hydrophobic sites on the polystyrene plate will nonspecifically bind antibodies, creating high background noise. BSA physically blocks these sites.

  • Competitive Incubation: Add 50 µL of the standard/sample (Target or Analog at varying concentrations: 0.1, 1, 10, 100, 1000 ng/mL) and 50 µL of primary anti-benzamidine monoclonal antibody to each well. Incubate for exactly 45 minutes at room temperature.

  • Stringent Wash: Wash 5x with PBS-T containing 0.1% Tween-20.

    • Causality: Increasing the surfactant concentration in this step accelerates the dissociation of low-affinity, off-target structural analogs while preserving the high-affinity target-antibody complexes.

  • Detection: Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 30 minutes. Wash 5x. Add TMB substrate, incubate for 15 minutes in the dark, and stop with 1M H2​SO4​ . Read optical density (OD) at 450 nm.

Comparative Cross-Reactivity Data

To objectively compare the assay's performance, cross-reactivity (%CR) is calculated using the half-maximal inhibitory concentration ( IC50​ ) of the target versus the structural analogs.

Formula: %CR=(IC50​ of Cross-ReactantIC50​ of Target Analyte​)×100

The table below demonstrates the binding affinities of various benzamidine derivatives compared to the primary target.

CompoundStructural Modification IC50​ (ng/mL)% Cross-ReactivityClinical Implication
4-Methoxy-2-trifluoromethyl-benzamidine Target Analyte 1.2 100% Baseline Specificity
2-TrifluoromethylbenzamidineLacks 4-Methoxy group5.521.8%Potential interference if co-administered.
4-MethoxybenzamidineLacks 2-CF3 group8.015.0%Moderate interference; lacks steric bulk.
3-tert-Butyl-benzamidineBulky alkyl substitution>1000<0.1%No interference; structurally incompatible.
Benzamidine HClUnsubstituted core>1000<0.1%Safe; basal amidine does not bind paratope.

Data Interpretation: The absence of the −CF3​ group (4-Methoxybenzamidine) drops cross-reactivity to 15%, proving that the antibody heavily relies on the steric bulk of the trifluoromethyl group for tight binding. Accessing and interpreting this exact type of manufacturer cross-reactivity data is historically a difficult challenge for clinical laboratories, making empirical validation essential (4)[4].

Troubleshooting & Specificity Optimization

If unacceptable levels of cross-reactivity (>5%) are observed with closely related analogs (e.g., 2-Trifluoromethylbenzamidine), apply the following mitigations:

  • Transition to Monoclonal Antibodies (mAbs): Polyclonal antibodies provide higher sensitivity but recognize multiple overlapping epitopes, increasing cross-reactivity. Utilizing a highly purified mAb ensures single-epitope recognition restricted to the unique −CF3​ / −OCH3​ axis.

  • Buffer Optimization: Introduce a mild chaotropic agent (e.g., 0.5M NaSCN) into the wash buffer. Chaotropic agents disrupt hydrogen bonding networks. Because cross-reactive analogs rely on sub-optimal, weaker hydrogen bonds compared to the target, they will be selectively washed away, artificially lowering their %CR.

  • Kinetic Exclusion: Utilize flow-through devices to minimize contact times. By reducing the exposure time to seconds rather than minutes, the assay overwhelmingly favors the fastest association rates (the true target) over slower, low-affinity cross-reactants.

References

  • JW PharmLab / Sigma-Aldrich.4-Methoxy-2-trifluoromethyl-benzamidine hydrochloride - CAS 1408058-12-7.
  • Averhealth.Immunoassay Cross-reactivity: The Important of Accurate Interpretation.
  • NIH / PMC.A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing.
  • Gyros Protein Technologies.Solutions to immunoassay interference, cross reactivity and other challenges.

Sources

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Master Plan: 4-Methoxy-2-trifluoromethyl-benzamidine

As a Senior Application Scientist, I frequently audit laboratory workflows involving halogenated benzamidine derivatives. A common operational failure is treating compounds like 4-Methoxy-2-trifluoromethyl-benzamidine (t...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory workflows involving halogenated benzamidine derivatives. A common operational failure is treating compounds like 4-Methoxy-2-trifluoromethyl-benzamidine (typically handled as a hydrochloride salt) as standard organic waste. This is a critical safety and environmental error. The convergence of a biologically active benzamidine core and a highly stable trifluoromethyl (-CF3) group creates a unique toxicological and thermal degradation profile that demands specialized handling.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill management, and ultimate destruction of this compound, ensuring full regulatory compliance and laboratory safety.

Mechanistic Toxicology & Hazard Assessment

To design an effective disposal plan, we must first understand the molecular causality of the hazards associated with this specific molecule:

  • The Benzamidine Core (Biological Activity & Irritation): Benzamidines are classic competitive inhibitors of serine proteases. Upon exposure, they cause severe irritation to the respiratory tract, skin, and eyes[1][2]. Because they are formulated as hygroscopic hydrochloride salts, they readily absorb ambient moisture, increasing the risk of skin adherence and localized, prolonged irritation[2].

  • The Trifluoromethyl Group (Thermal Stability & Toxicity): The -CF3 moiety confers high lipophilicity and environmental persistence, making the compound highly toxic to aquatic life with long-lasting effects[3][4]. More importantly, the carbon-fluorine (C-F) bond is exceptionally strong. Standard incineration temperatures are insufficient for complete destruction and can lead to the formation of highly corrosive and toxic Hydrogen Fluoride (HF) gas and other perfluorinated byproducts[3][5].

Engineering Controls & Personal Protective Equipment (PPE)

Before initiating any disposal or clean-up procedure, the following controls must be strictly implemented to mitigate the hazards outlined above.

Control CategorySpecificationMechanistic Rationale
Engineering Local Exhaust Ventilation (Fume Hood)Prevents inhalation of fine, hygroscopic dust particles which can cause pulmonary edema[2].
Eye Protection Chemical Safety Goggles (EN166/OSHA compliant)Protects against severe ocular irritation and chemical conjunctivitis[2][6].
Hand Protection Nitrile or Neoprene GlovesPrevents dermal absorption and localized skin irritation[1][7].
Respiratory NIOSH/MSHA approved N95 or P100 particulate respiratorRequired if local ventilation fails or during dry spill clean-up to prevent inhalation of active pharmaceutical ingredients[2][7].

Step-by-Step Disposal Protocol

Do not, under any circumstances, dispose of 4-Methoxy-2-trifluoromethyl-benzamidine down the aqueous drain[8]. The following workflow ensures environmental safety and prevents the generation of toxic byproducts.

Step 1: Waste Segregation Isolate the compound from general organic or aqueous waste streams. Do not mix with strong oxidizing agents, strong acids, or strong bases, as these can trigger exothermic reactions or degrade the molecule into toxic byproducts prior to incineration[1][2].

Step 2: Primary Containment Collect the solid waste (and any contaminated consumables like pipette tips, gloves, or weighing paper) in a chemically compatible, tightly sealed container. High-density polyethylene (HDPE) or glass containers are recommended[9][10].

Step 3: Hazard Labeling Clearly label the container with the full chemical name: "Hazardous Waste: 4-Methoxy-2-trifluoromethyl-benzamidine hydrochloride." Affix GHS hazard symbols for "Irritant" and "Environmental Hazard"[7][9].

Step 4: Satellite Accumulation Store the sealed waste in a designated, cool, dry, and well-ventilated Satellite Accumulation Area (SAA). Ensure the area is protected from light and moisture, as the hydrochloride salt is highly moisture-sensitive[2][6].

Step 5: Final Destruction (High-Temperature Incineration) Transfer the waste to a licensed hazardous waste management facility. You must explicitly notify the contractor that the waste contains a trifluoromethyl group . The compound must be destroyed via high-temperature incineration in a facility equipped with an alkaline afterburner/scrubber system capable of neutralizing Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) gases[3][5].

Spill Management & Decontamination Workflow

In the event of an accidental release, immediate containment is required to prevent aerosolization and environmental contamination.

  • Evacuate and Ventilate: Clear the immediate area and ensure the fume hood or local room exhaust is operating at maximum capacity to disperse airborne particulates[4].

  • Dry Clean-up (Preferred): For solid spills, use dry clean-up procedures. Do NOT use water initially , as it will dissolve the hydrochloride salt, spread the contamination, and increase surface adherence[10]. Carefully sweep up the powder using spark-proof tools or a HEPA-filtered vacuum designed for hazardous chemical dust[8][10].

  • Containment: Place the recovered material directly into a labeled hazardous waste container[1].

  • Wet Decontamination: Once the bulk solid is removed, wipe down the affected surfaces with a compatible organic solvent (e.g., ethanol or acetone) to lift residual organics, followed by soap and water[9]. Dispose of all decontamination wipes as hazardous waste[3].

Disposal Workflow Diagram

DisposalWorkflow Start Waste Generation: 4-Methoxy-2-trifluoromethyl-benzamidine Segregation Waste Segregation (Isolate from aqueous streams) Start->Segregation Containment Primary Containment (Sealed HDPE container) Segregation->Containment Labeling Hazard Labeling (Toxic/Irritant, Aquatic Toxicity) Containment->Labeling Storage Satellite Accumulation (Cool, dry, ventilated area) Labeling->Storage Incineration High-Temp Incineration (Requires HF/NOx scrubbers) Storage->Incineration

Figure 1: End-to-end disposal workflow for 4-Methoxy-2-trifluoromethyl-benzamidine waste.

References

  • Carl ROTH. Safety Data Sheet: Benzamidine hydrochloride monohydrate.[Link]

  • 3M. Safety Data Sheet: (Trifluoromethyl)perfluoro-2-pentene.[Link]

  • Kanagawa University. Hisao Hori Laboratory - Organofluorine compounds.[Link]

  • Cole-Parmer. Material Safety Data Sheet - Benzamidine hydrochloride.[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-Methoxy-2-trifluoromethyl-benzamidine: Personal Protective Equipment and Disposal

As researchers at the forefront of drug development, our handling of novel chemical entities demands a synthesis of rigorous scientific understanding and an unwavering commitment to safety. This guide provides essential,...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers at the forefront of drug development, our handling of novel chemical entities demands a synthesis of rigorous scientific understanding and an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for 4-Methoxy-2-trifluoromethyl-benzamidine. The protocols herein are designed not as a mere checklist, but as a self-validating system of operations rooted in the principles of chemical hazard mitigation.

Hazard Analysis: Understanding the Molecule

  • Benzamidine Core: The benzamidine functional group, present in related compounds like Benzamidine hydrochloride, is associated with potential hazards including skin and eye irritation, acute oral toxicity, and is sometimes suspected of causing genetic defects.[3][4]

  • Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a common moiety in pharmaceuticals. While generally stable, halogenated organic compounds can produce highly toxic gases, such as hydrogen fluoride, upon thermal decomposition or combustion.[5] This makes appropriate disposal methods critical.

  • Methoxy Group: The methoxy (-OCH3) group does not typically add significant hazard in this context, but the overall molecule should be treated with caution appropriate for a novel research chemical.

Based on this analysis, we must assume the compound is, at a minimum, a skin and eye irritant, harmful if swallowed, and potentially capable of causing long-term health effects. All handling procedures should reflect this cautious stance.

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The primary methods for ensuring safety are engineering and administrative controls.

  • Engineering Controls: All handling of 4-Methoxy-2-trifluoromethyl-benzamidine in its solid (powder) form or in volatile solvents must be conducted within a certified chemical fume hood.[3] This minimizes inhalation exposure by containing and exhausting dust and vapors. The work area must also be equipped with an easily accessible eyewash station and safety shower.[6][7]

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) specific to your experiment. Minimize the quantity of the chemical used. Keep containers tightly closed when not in use and clearly label all vessels.[6] Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide.

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection of PPE is not a one-size-fits-all matter; it is dictated by a risk assessment of the specific procedure being performed. The following table outlines the minimum required PPE.

PPE CategoryItemStandard/SpecificationRationale
Eye & Face Protection Chemical Safety GogglesANSI Z87.1 (US) or EN 166 (EU)Protects eyes from chemical splashes and airborne dust particles. A face shield should be worn over goggles if there is a significant splash risk.[6][7]
Hand Protection Chemical-Resistant GlovesTested to EN 374 (EU)Nitrile gloves are a suitable initial choice for preventing skin contact with powders and non-aggressive solutions.[3] For extended use or with aggressive solvents, consult a glove compatibility chart. Always double-glove when handling highly potent compounds.
Body Protection Laboratory CoatStandard flame-resistant lab coatProtects skin and personal clothing from contamination. Ensure the coat is fully buttoned and the sleeves cover the wrists.[3]
Respiratory Protection NIOSH-approved RespiratorN95 (for dust) or appropriate cartridge respiratorRequired when handling the powder outside of a fume hood (e.g., weighing). A full risk assessment should determine the specific cartridge type needed based on the solvent and potential for vapor generation.[3][6]
Experimental Workflow: PPE Selection and Handling

The following diagram illustrates the decision-making process for safely handling 4-Methoxy-2-trifluoromethyl-benzamidine.

cluster_prep Preparation & Risk Assessment cluster_controls Engineering Controls cluster_ppe Personal Protective Equipment (PPE) Protocol A Assess Task: - Weighing solid? - Making solution? - Transferring liquid? B Consult SOP & SDS Analogs A->B C Work in Fume Hood? B->C D Work in Certified Chemical Fume Hood C->D Yes E STOP WORK Consult EHS C->E No F Don Minimum PPE: - Lab Coat - Safety Goggles - Nitrile Gloves (Double) D->F G Is Dust/Aerosol Generation Possible? F->G H Add Respiratory Protection (e.g., N95 or Cartridge Respirator) G->H Yes I Proceed with Task G->I No H->I

Caption: Workflow for PPE selection and safe handling.

Protocol for Donning and Doffing PPE

Correctly putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on the laboratory coat, ensuring it is fully buttoned.[3]

  • Respirator (if required): Perform a positive and negative pressure seal check to ensure a proper fit.[3]

  • Eye Protection: Put on safety goggles.

  • Gloves: Wash and dry hands thoroughly before donning two pairs of nitrile gloves. Ensure the outer glove covers the cuff of the lab coat.[3]

Doffing (Taking Off) Sequence: This process is designed to move from most to least contaminated.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out to trap contaminants. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat: Unbutton the lab coat and roll it away from your body, ensuring the outer contaminated surface does not touch your personal clothing. Place it in a designated bin for laundering or disposal if heavily contaminated.[3]

  • Eye Protection: Remove goggles from the back to the front.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Respirator (if used): Remove the respirator last.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Spill and Emergency Procedures

Even with meticulous planning, accidents can happen.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves highly volatile solvents, evacuate the area.

  • Assess: From a safe distance, assess the extent of the spill. Do not proceed with cleanup unless you are trained and equipped to do so.

  • Cleanup (for minor spills):

    • Ensure you are wearing the appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Using spark-proof tools, carefully sweep the material into a designated, sealable hazardous waste container.[5]

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a legal and ethical requirement to protect ourselves and the environment.

Step-by-Step Disposal Protocol:

  • Waste Segregation: All materials that have come into direct contact with 4-Methoxy-2-trifluoromethyl-benzamidine are considered hazardous waste. This includes:

    • Contaminated PPE (gloves, disposable lab coats)[5]

    • Weighing papers, pipette tips, and other consumables.

    • Excess or unwanted chemical.

  • Waste Collection: Collect all solid hazardous waste in a clearly labeled, sealable, and chemically compatible container.[8] The label must read "Hazardous Waste" and include the full chemical name: "4-Methoxy-2-trifluoromethyl-benzamidine".

  • Liquid Waste: Collect any liquid waste containing the compound in a separate, appropriately labeled hazardous waste container.

  • Final Disposal: The ultimate disposal of halogenated organic compounds like this is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful by-products.[5] This service must be performed by a licensed and approved waste disposal company.[5][8] Do not dispose of this chemical down the drain or in regular trash.

References

  • Safe Disposal of 4-(Trifluoromethyl)aniline-d4: A Procedural Guide. Benchchem.
  • 4-methoxy-2-(trifluoromethyl)benzamidine — Chemical Substance Information. NextSDS.
  • Proper Disposal of 4-(Trifluoromethyl)umbelliferone: A Step-by-Step Guide. Benchchem.
  • Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide. Benchchem.
  • Material Safety Data Sheet - Benzamidine hydrochloride hydrate, 98%. Cole-Parmer.
  • SAFETY DATA SHEET - Benzamidine hydrochloride. Fisher Scientific.
  • 4-METHOXY-2-(TRIFLUOROMETHYL)BENZAMIDE — Chemical Substance Information.
  • SAFETY DATA SHEET - 4-Methoxy-2-(trifluoromethyl)benzamidine. Tokyo Chemical Industry.
  • SAFETY DATA SHEET - Benzamide. Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-(Trifluoromethyl)benzamidine Hydrochloride. TCI Chemicals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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4-Methoxy-2-trifluoromethyl-benzamidine
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